Product packaging for 5-Bromo-1H-1,2,4-triazol-3-amine(Cat. No.:CAS No. 389122-08-1)

5-Bromo-1H-1,2,4-triazol-3-amine

Cat. No.: B1439166
CAS No.: 389122-08-1
M. Wt: 162.98 g/mol
InChI Key: FSHPUEUAQIHNFD-UHFFFAOYSA-N
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Description

5-Bromo-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C2H3BrN4 and its molecular weight is 162.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrN4 B1439166 5-Bromo-1H-1,2,4-triazol-3-amine CAS No. 389122-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHPUEUAQIHNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666708
Record name 5-Bromo-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389122-08-1
Record name 5-Bromo-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1H-1,2,4-triazol-3-amine, a pivotal heterocyclic building block for research and development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, and the specific substitution pattern of this compound—featuring both an amino group and a bromine atom—offers significant synthetic versatility.[1] This document details the compound's physicochemical properties, spectroscopic characteristics, synthetic pathways, and key chemical reactivities. Furthermore, it explores its applications as a versatile intermediate in the synthesis of high-value molecules, particularly in the fields of drug discovery and agrochemicals.[2][3] The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Physicochemical and Structural Properties

This compound, also known as 3-Amino-5-bromo-1H-1,2,4-triazole, is a solid, typically appearing as a light beige powder.[2][3][4] Its structure features a five-membered aromatic ring containing three nitrogen atoms, functionalized with a reactive bromine atom at the C5 position and an amino group at the C3 position. This arrangement of functional groups makes it an exceptionally useful synthon.

Key Properties Summary
PropertyValueReference(s)
CAS Number 389122-08-1[2][3][5][6]
Molecular Formula C₂H₃BrN₄[2][3][4][6]
Molecular Weight 162.98 g/mol [2][3][4]
Appearance Solid, Light beige powder[4]
Purity Commercially available at ≥95%[4]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[6]
InChI Key FSHPUEUAQIHNFD-UHFFFAOYSA-N[4][7]
Molecular Structure and Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H and 4H forms.[1] For this compound, the 1H-tautomer is commonly depicted. The presence of both a halogen atom and an amino group on the heterocyclic core provides distinct points for synthetic modification.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is generally achieved through the cyclization and subsequent bromination of appropriate precursors. A common strategy involves using aminoguanidine or its salts as a source for the N-C-N backbone of the triazole ring.[8] While specific proprietary methods may vary, a generalized workflow can be conceptualized. One plausible route involves the reaction of a cyano compound with a brominating agent.[3]

General Synthetic Workflow

The production of this intermediate follows a logical progression from precursor synthesis to final product isolation and quality control. The causality behind this workflow ensures that impurities from each step are removed, leading to a high-purity final product suitable for sensitive downstream applications like drug synthesis.

G cluster_synthesis Synthesis cluster_purification Purification & QC start Precursor Selection (e.g., Aminoguanidine, Cyanamides) react Ring Cyclization & Bromination start->react Reagents & Solvents quench Reaction Quenching & Workup react->quench Crude Product extract Extraction / Filtration quench->extract purify Recrystallization or Column Chromatography extract->purify qc Quality Control (NMR, LC-MS, Purity) purify->qc final Final Product qc->final Meets Specification

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Conceptual Synthesis

This is a representative protocol based on established 1,2,4-triazole synthesis principles.[8]

  • Precursor Activation: A suitable precursor, such as dicyandiamide or an aminoguanidine salt, is dissolved in an appropriate solvent (e.g., water or alcohol).

  • Cyclization: The solution is treated with a reagent to facilitate ring closure. This may involve heating with an acid or base.

  • Bromination: The resulting 1H-1,2,4-triazol-3-amine is then subjected to bromination. A controlled amount of a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) is added, often in an acidic medium like acetic acid, to selectively install the bromine atom at the C5 position.

  • Isolation: The reaction mixture is neutralized, and the crude product precipitates. It is then collected by filtration.

  • Purification: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product with high purity.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its trifunctional reactivity. The exocyclic amine, the bromo substituent, and the ring nitrogens all serve as handles for diverse chemical transformations. This allows for the systematic and modular construction of complex molecular architectures.

cluster_molecule cluster_reactions mol This compound amine_rx Amine Reactions (Acylation, Alkylation, Schiff Base Formation) mol->amine_rx  -NH₂ Site bromo_rx Bromo Group Reactions (Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling) mol->bromo_rx  -Br Site ring_rx Ring N-Alkylation mol->ring_rx  Ring N Site

Caption: Key reactivity sites for synthetic derivatization.

Reactions at the Amino Group (-NH₂)

The 3-amino group behaves as a typical nucleophilic primary amine. It can readily undergo:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Condensation: Formation of Schiff bases (imines) upon reaction with aldehydes and ketones.[9]

These reactions are fundamental for attaching various side chains and pharmacophores to the triazole core.

Reactions at the Bromo Group (-Br)

The bromine atom at the C5 position is the most valuable handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Suzuki Coupling: Reaction with boronic acids/esters to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a substituted amino group.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

The ability to perform these transformations allows for the creation of large, diverse libraries of compounds for screening.[1][11]

Reactions at the Triazole Ring Nitrogens

The nitrogen atoms within the triazole ring can be alkylated, most commonly at the N1 or N2 positions. This modification can significantly impact the molecule's steric and electronic properties, as well as its solubility and metabolic stability, which are critical parameters in drug design.[12]

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material or intermediate.[3] Its utility spans multiple industries, primarily pharmaceuticals and agrochemicals.

  • Drug Discovery: The compound is a key building block for synthesizing molecules with potential therapeutic effects, including anticancer, antibacterial, and antiviral agents.[1][2][3] The 1,2,4-triazole nucleus is a known bioisostere for esters and amides, offering improved metabolic stability.[1] Many derivatives have been synthesized and tested against various cancer cell lines.[11][13]

  • Agrochemicals: Its structure can be incorporated into new pesticides. By combining the triazole core with other active groups, novel pesticides with high efficiency and low toxicity can be developed.[2][3]

  • Materials Science: Heterocyclic compounds like this can be used in the development of organic materials with specific electronic or photophysical properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Pictogram: GHS07 (Exclamation Mark)[14]

  • Signal Word: Warning[7][14]

  • Hazard Statements:

    • H302: Harmful if swallowed[7][14]

    • H312: Harmful in contact with skin[7][14]

    • H315: Causes skin irritation[7][14]

    • H319: Causes serious eye irritation[7][14]

    • H332: Harmful if inhaled[7][14]

    • H335: May cause respiratory irritation[7][14]

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic importance is rooted in the synthetic utility of its three distinct reactive sites. The combination of a nucleophilic amino group, a cross-coupling-ready bromine atom, and a modifiable triazole core provides chemists with a powerful platform for generating novel molecules with diverse biological and material properties. Its established role as a precursor in the synthesis of potential pharmaceuticals and agrochemicals underscores its significance in modern chemical research and development. A thorough understanding of its chemical properties and reactivity is essential for any scientist aiming to exploit its full synthetic potential.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the precursor 3-amino-1H-1,2,4-triazole (amitrole) and culminating in its regioselective bromination. This guide delves into the mechanistic underpinnings of the reactions, providing detailed, step-by-step experimental protocols. The content is structured to offer not just a synthetic recipe but also a deeper understanding of the chemical principles and strategic considerations involved in the synthesis of halogenated aminotriazoles.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacological properties. The introduction of a bromine atom at the C5 position of the 3-aminotriazole core, yielding this compound, provides a key functional handle for further molecular elaboration. This bromo-derivative serves as a versatile intermediate for introducing diverse functionalities through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the exploration of vast chemical space in the quest for novel drug candidates. Its applications span various therapeutic areas, including the development of anticancer and anti-angiogenesis agents. The strategic placement of the bromine atom can significantly influence the biological activity and pharmacokinetic profile of the resulting molecules.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the synthesis of the readily available starting material, 3-amino-1H-1,2,4-triazole. Subsequently, this precursor undergoes a regioselective bromination to yield the target compound.

Figure 1: Overall synthetic workflow for this compound.

Experimental Procedures

Part I: Synthesis of 3-Amino-1H-1,2,4-triazole (Amitrole)

The synthesis of 3-amino-1H-1,2,4-triazole is a well-established procedure, often starting from aminoguanidine bicarbonate and formic acid.[1]

Reaction Scheme:

(NH2C(=NH)NHNH2)·H2CO3 + HCOOH → [NH2C(=NH)NHNH2·HCOOH] → C2H4N4 + 2H2O + CO2

Causality Behind Experimental Choices:

  • Aminoguanidine Bicarbonate: This is a stable and commercially available salt of aminoguanidine. The bicarbonate counterion is easily removed as carbon dioxide upon acidification.

  • Formic Acid: Serves as both the acid to neutralize the bicarbonate and the source of the carbon atom that will form the C5 position of the triazole ring.

  • Heating: The thermal cyclization of the intermediate aminoguanidine formate is a dehydration reaction that leads to the formation of the stable triazole ring.

Detailed Protocol:

  • To a suitable reaction flask, cautiously add aminoguanidine bicarbonate.

  • Slowly add formic acid to the flask. An effervescence (evolution of CO2) will be observed.

  • Once the addition is complete and the initial reaction has subsided, equip the flask with a condenser.

  • Heat the reaction mixture cautiously. The mixture will foam as gas evolution continues and the solid dissolves.

  • Maintain the temperature at approximately 120°C for several hours until the cyclization is complete.[1]

  • Cool the reaction mixture and dissolve the product in hot ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol to obtain the crude 3-amino-1H-1,2,4-triazole.

  • The product can be further purified by recrystallization from ethanol.

ParameterValueReference
Starting MaterialAminoguanidine Bicarbonate[1]
ReagentFormic Acid[1]
Reaction Temperature~120°C[1]
Reaction Time5 hours[1]
PurificationRecrystallization from ethanol[1]
Melting Point157-159 °C[2]
Part II: Synthesis of this compound

The bromination of 3-amino-1H-1,2,4-triazole is an electrophilic aromatic substitution. The electron-donating amino group activates the triazole ring towards electrophilic attack. The C5 position is the most electron-rich and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Reaction Scheme:

C2H4N4 + C4H4BrNO2 (NBS) → C2H3BrN4 + C4H5NO2 (Succinimide)

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine. It allows for more controlled bromination, minimizing over-bromination and side reactions.

  • Solvent (e.g., Acetonitrile or DMF): A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the ionic mechanism of the reaction.

  • Regioselectivity: The amino group at the C3 position is a strong activating group, directing the electrophilic bromine to the C5 position. The nitrogen atoms of the triazole ring are less nucleophilic in this context.

Detailed Protocol (Proposed Method Based on Established Principles):

  • In a round-bottom flask, dissolve 3-amino-1H-1,2,4-triazole in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate container, dissolve one equivalent of N-bromosuccinimide (NBS) in the same solvent.

  • Add the NBS solution dropwise to the cooled solution of 3-amino-1H-1,2,4-triazole with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Extract the product into a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterProposed Value
Starting Material3-Amino-1H-1,2,4-triazole
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetonitrile or DMF
Reaction Temperature0 °C to room temperature
PurificationColumn Chromatography/Recrystallization

Mechanistic Insights: The Bromination of 3-Amino-1H-1,2,4-triazole

The bromination of 3-amino-1H-1,2,4-triazole proceeds via an electrophilic aromatic substitution mechanism. The triazole ring itself is an electron-deficient system, but the presence of the strongly activating amino group at the C3 position significantly increases the electron density of the ring, making it susceptible to electrophilic attack.

The amino group directs the incoming electrophile (Br+) to the C5 position. This regioselectivity can be explained by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack at the C5 position versus attack at the nitrogen atoms. Attack at C5 allows for the positive charge to be delocalized over the nitrogen atoms of the triazole ring and the exocyclic amino group, leading to a more stable intermediate.

Figure 2: Simplified mechanism of electrophilic bromination at the C5 position.

Characterization and Validation

The successful synthesis of this compound should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values.

  • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show the disappearance of the proton signal at the C5 position of the starting material and the appearance of characteristic signals for the remaining protons. The ¹³C NMR spectrum will show a downfield shift for the C5 carbon due to the attachment of the bromine atom.

  • Mass Spectrometry: Will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

  • 3-Amino-1H-1,2,4-triazole (Amitrole): Is a known herbicide and is classified as a potential carcinogen.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Handle with appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound. By first preparing 3-amino-1H-1,2,4-triazole and then performing a regioselective bromination, researchers can access this valuable building block for further synthetic endeavors. The provided protocols, grounded in established chemical principles, along with the mechanistic insights and safety information, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this important heterocyclic compound.

References

An In-Depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-1H-1,2,4-triazol-3-amine, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, synthesis, characterization, and its significant applications as a privileged scaffold in the creation of targeted therapeutics.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties.[1] The triazole core is metabolically stable and can act as a bioisostere for amide or ester groups, enhancing the pharmacokinetic profiles of drug candidates.[2] Its nitrogen atoms can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[1] The introduction of a bromine atom and an amine group, as in this compound, provides two reactive handles for further chemical modification, making it a versatile starting material for constructing diverse molecular libraries.[3]

Molecular Structure and Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its structure features a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and an amino group at the 3-position.

PropertyValueSource
Molecular Formula C₂H₃BrN₄[3]
Molecular Weight 162.98 g/mol [3]
Appearance White to off-white crystalline powder[4]
Predicted pKa 8.80 ± 0.40[5]
Storage Temperature 2-8°C under inert gas[5]

While specific solubility data for this compound is not extensively published, its precursor, 3-amino-1,2,4-triazole, is soluble in polar solvents like water, methanol, and ethanol, and sparingly soluble in ethyl acetate.[6] The solubility of 3-amino-1,2,4-triazole in various organic solvents follows the general trend: N-methyl-2-pyrrolidone > methanol > ethanol > n-propanol > isopropanol, acetone > 1,4-dioxane > 2-butanone > ethyl acetate, acetonitrile.[7] It is anticipated that this compound would exhibit similar solubility characteristics in polar organic solvents.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 3-amino-1,2,4-triazole, followed by a regioselective bromination.

Synthesis of 3-Amino-1,2,4-triazole

A well-established and high-yielding method for the synthesis of 3-amino-1,2,4-triazole involves the reaction of aminoguanidine bicarbonate with formic acid.

Experimental Protocol: Synthesis of 3-Amino-1,2,4-triazole

Materials:

  • Aminoguanidine bicarbonate

  • 98-100% Formic acid

  • 95% Ethanol

Procedure:

  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, cautiously add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.

  • Gently heat the foaming mixture, with continuous swirling of the flask to prevent localized overheating, until the evolution of gas ceases and a clear solution is formed.

  • Maintain the solution of aminoguanidine formate at 120°C for 5 hours.

  • After cooling the solution, add 500 mL of 95% ethanol and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol solution to dryness on a steam bath and then dry the resulting solid in an oven at 100°C.

  • The expected yield of colorless crystalline 3-amino-1,2,4-triazole is 80–81.6 g (95–97%), with a melting point of 152–156°C.[8]

  • The product can be further purified by recrystallization from ethanol.[8]

Bromination of 3-Amino-1,2,4-triazole

The introduction of a bromine atom onto the triazole ring can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of heterocyclic compounds.[1] The reaction proceeds via a radical mechanism and offers a milder alternative to using elemental bromine.[9]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Amino-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

Procedure:

  • Dissolve 3-amino-1,2,4-triazole in a suitable aprotic solvent, such as acetonitrile, in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, while maintaining the temperature at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Amino-1,2,4-triazole cluster_step2 Step 2: Bromination A Aminoguanidine Bicarbonate C Reaction at 120°C A->C B Formic Acid B->C D 3-Amino-1,2,4-triazole C->D F Reaction in Acetonitrile D->F E N-Bromosuccinimide (NBS) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show broad singlets for the amine (NH₂) and triazole NH protons. The chemical shifts of these protons can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display two distinct signals for the two carbon atoms of the triazole ring. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the amine and triazole ring (typically in the range of 3100-3400 cm⁻¹), as well as C=N and C-N stretching vibrations within the heterocyclic ring.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the ability to selectively functionalize the amino group and the bromo-substituted carbon atom.

Intermediate for Kinase Inhibitors

A significant application of this compound is in the development of protein kinase inhibitors.[10] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 3-amino-1,2,4-triazole scaffold can be elaborated to create molecules that bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. For instance, derivatives of bromo-pyrazoles, which share structural similarities with bromo-triazoles, are key intermediates in the synthesis of Phosphatidylinositol 3-kinase (PI3K) inhibitors, a class of drugs being investigated for cancer therapy.[11]

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP pocket & Blocks Activity

Caption: Mechanism of action for kinase inhibitors derived from this compound.
Synthesis of Anticoagulants

The 1,2,4-triazole scaffold is also present in other classes of therapeutic agents. While not a direct precursor, the structural motifs are relevant to drugs like Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[12][13] The synthesis of such complex molecules often involves heterocyclic intermediates, highlighting the importance of versatile building blocks like this compound.

Agrochemicals

Beyond pharmaceuticals, derivatives of 3-amino-1,2,4-triazole are utilized in the agrochemical industry as herbicides.[6] The ability to synthesize a wide array of substituted triazoles allows for the fine-tuning of their biological activity for specific applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward preparation, coupled with the reactivity of its functional groups, provides a robust platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for researchers and drug development professionals seeking to leverage the potential of this privileged scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, including the triazole ring, amino group, and bromine atom, suggest potential applications as a versatile building block in the synthesis of novel therapeutic agents.[2][3][4] The 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antimicrobial, and anticancer agents.[5][6] The bromine substituent can enhance biological activity and modulate physicochemical properties such as lipophilicity, while the amino group provides a key site for further chemical modification.[4]

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful progression through the drug discovery and development pipeline. These fundamental properties directly impact formulation development, bioavailability, and ultimately, the therapeutic efficacy and safety of any resulting drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this important molecule.

Physicochemical Properties: A Starting Point

A preliminary assessment of the physicochemical properties of this compound provides a foundation for designing robust solubility and stability studies.

PropertyPredicted/Reported ValueSignificance in Drug Development
Molecular Formula C₂H₃BrN₄Provides the elemental composition.
Molecular Weight 162.98 g/mol [7]Influences diffusion and membrane transport.
pKa 8.80 ± 0.40 (Predicted)The predicted pKa suggests the compound is a weak base. The amino group on the triazole ring is the likely site of protonation. This is critical for understanding its solubility behavior in different pH environments and for developing pH-dependent formulation strategies.
Appearance White to off-white crystalline powder[8]Basic physical characterization.

Solubility Profiling: A Systematic Approach

A comprehensive understanding of a compound's solubility in various media is essential for formulation development. The following sections outline a systematic approach to determining the solubility of this compound.

Aqueous Solubility

Given its polar functional groups (amino and triazole nitrogens), this compound is expected to exhibit some degree of aqueous solubility. The parent compound, 3-amino-1,2,4-triazole, is soluble in water.[6][9][10] However, the bromo-substituent will likely decrease aqueous solubility compared to the parent molecule due to its lipophilic nature.

Experimental Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

pH-Solubility Profile

The predicted pKa of 8.80 suggests that the solubility of this compound will be pH-dependent. At pH values below the pKa, the amino group will be protonated, leading to increased solubility.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Solubility Determination: Perform the shake-flask solubility determination as described above in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.

Solubility in Organic and Co-Solvent Systems

For formulation of poorly water-soluble compounds, understanding their solubility in organic solvents and co-solvent systems is necessary. Based on the properties of the parent compound, 3-amino-1,2,4-triazole, which is soluble in methanol and ethanol but insoluble in ether and acetone, a similar trend can be expected.[9]

Recommended Solvents for Screening:

  • Polar Protic Solvents: Methanol, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 400)

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Non-Polar Solvents: Ethyl Acetate, Dichloromethane

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess compound into vials add_solvent Add selected solvents/buffers start->add_solvent shake Agitate at constant temperature (e.g., 24-72h) add_solvent->shake separate Centrifuge/Filter to separate solid shake->separate quantify Quantify concentration in supernatant via HPLC separate->quantify data Determine Solubility (mg/mL or µg/mL) quantify->data

Caption: Workflow for solubility determination.

Stability Profiling and Forced Degradation Studies

Assessing the chemical stability of this compound is mandated by regulatory agencies and is fundamental to ensuring the safety and efficacy of a potential drug product.[12] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14]

Forced Degradation Conditions

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[12]

Stress ConditionTypical Experimental ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80 °C)The triazole ring may be susceptible to cleavage under strong acidic conditions.
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60-80 °C)The bromine atom may undergo nucleophilic substitution by hydroxide. The amide-like character of the triazole ring could also lead to ring-opening.
Oxidation 3-30% H₂O₂ at room temperatureThe amino group and the electron-rich triazole ring are potential sites of oxidation.
Thermal Degradation Dry heat (e.g., 80-100 °C)Assess the intrinsic thermal stability of the molecule.
Photostability Exposure to light according to ICH Q1B guidelinesThe compound should be exposed to a specified illumination to determine its light sensitivity.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media.

  • Stress Application: Expose the samples to the defined stress conditions for a predetermined duration.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are detected.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the development of a validated HPLC method capable of separating the parent compound from all potential degradation products.

Logical Flow for Stability-Indicating Method Development

G cluster_method_dev Method Development cluster_evaluation Evaluation & Optimization initial_method Develop initial RP-HPLC method (e.g., C18 column) stress_samples Generate stressed samples (acid, base, peroxide, etc.) initial_method->stress_samples inject_stressed Inject stressed samples into HPLC stress_samples->inject_stressed resolution_check Check for resolution between parent and degradant peaks inject_stressed->resolution_check optimize Optimize mobile phase, gradient, column if needed resolution_check->optimize Inadequate resolution validation Validate the final method (specificity, linearity, accuracy, precision) resolution_check->validation Adequate resolution optimize->inject_stressed

Caption: Workflow for stability-indicating method development.

Long-Term Stability

Once the forced degradation studies have provided an initial understanding of the compound's stability profile, long-term stability studies should be initiated under ICH-recommended storage conditions.

StudyStorage Condition
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH

The compound should be monitored at regular intervals for its physical and chemical properties, including appearance, assay, and degradation products.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a cornerstone of its preclinical development. The systematic approach outlined in this guide, from fundamental physicochemical characterization to detailed solubility profiling and robust stability assessment, provides a scientifically rigorous framework for generating the critical data needed to advance this promising molecule. By understanding and mitigating potential liabilities related to solubility and stability early in the development process, researchers can significantly enhance the probability of success in delivering a safe and effective therapeutic agent.

References

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazol-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Heterocyclic Building Block for Modern Drug Discovery and Agrochemical Development

Introduction: The Strategic Importance of 5-Bromo-1H-1,2,4-triazol-3-amine

This compound, identified by its CAS Number 389122-08-1, is a pivotal heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its structure, which combines a reactive bromine atom and a nucleophilic amino group on a stable 1,2,4-triazole scaffold, offers a versatile platform for the synthesis of a wide array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable synthon for constructing molecules with tailored biological activities. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this important compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 389122-08-1[1][2]
Molecular Formula C₂H₃BrN₄[3]
Molecular Weight 162.98 g/mol [3]
Appearance White to off-white crystalline powder[4]
InChI Key FSHPUEUAQIHNFD-UHFFFAOYSA-N[5]
Storage 2-8 °C, in a dark place under an inert atmosphere[6]

Safety and Handling:

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

The Emergence and Synthesis of a Key Intermediate

The introduction of a bromine atom at the 5-position significantly enhances the synthetic utility of the triazole ring, providing a handle for cross-coupling reactions and other functional group interconversions. The synthesis of this compound is often achieved through the bromination of a suitable triazole precursor or by constructing the triazole ring from bromine-containing starting materials. One general approach involves the use of cyano compounds and a brominating agent.[3]

Synthetic Pathway Overview

A plausible and commonly employed synthetic strategy for 3-amino-5-substituted-1,2,4-triazoles involves the cyclization of acylated aminoguanidine derivatives. While a specific, detailed protocol for the title compound is not extensively published in peer-reviewed journals, the general principles of 1,2,4-triazole synthesis provide a strong foundation for its preparation.

Conceptual Synthetic Workflow:

The synthesis can be conceptualized as a two-step process starting from aminoguanidine.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Aminoguanidine Aminoguanidine Intermediate Guanidino Intermediate Aminoguanidine->Intermediate Acylation / Addition BromineSource Bromine-containing C1 Synthon (e.g., Cyanogen Bromide) BromineSource->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product This compound Cyclization->Product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum for this compound is scarce, spectroscopic data for closely related analogs can provide valuable insights for its characterization. For instance, the proton NMR spectra of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs show characteristic signals for the aromatic protons and the NH and NH₂ groups.[9] In the case of the title compound, one would expect to observe signals corresponding to the amine and ring protons, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the tautomeric equilibrium of the triazole ring. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically available from commercial suppliers upon request.[6][10]

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block for the synthesis of biologically active compounds. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal, anticancer, and anti-inflammatory agents.[9][11] The bromine atom serves as a convenient attachment point for introducing various substituents through cross-coupling reactions, while the amino group can be readily derivatized to form amides, ureas, and other functional groups.

This dual functionality allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, the amino group can act as a nucleophile in substitution reactions, and the triazole ring can be alkylated.[12] This versatility makes it a valuable starting material for the development of new drugs and pesticides with potentially improved efficacy and safety profiles.[3]

Illustrative Derivatization Pathways:

The following diagram illustrates the key reactive sites of this compound and potential derivatization strategies.

G cluster_amino Amino Group Derivatization cluster_bromo Bromine Atom Substitution (Cross-Coupling Reactions) cluster_triazole Triazole Ring Alkylation Core This compound Amide Amide Formation Core->Amide R-COCl Sulfonamide Sulfonamide Formation Core->Sulfonamide R-SO₂Cl Urea Urea/Thiourea Formation Core->Urea R-NCO / R-NCS Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) Core->Suzuki Ar-B(OH)₂ Pd catalyst Sonogashira Sonogashira Coupling (Alkynyl Introduction) Core->Sonogashira R-C≡CH Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination (N-Aryl/Alkyl Introduction) Core->Buchwald R-NH₂ Pd catalyst Alkylation N-Alkylation Core->Alkylation R-X, base

Caption: Key derivatization pathways for this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern chemical synthesis. Its unique combination of a stable heterocyclic core with strategically placed reactive functional groups provides chemists with a powerful tool for the design and synthesis of novel therapeutic agents and agrochemicals. As the demand for new and effective biologically active molecules continues to grow, the importance of key intermediates like this compound in driving innovation is set to increase.

References

The Bromo-Substituted Triazole: A Versatile Scaffold for Innovation in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in modern medicinal and materials chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it a privileged scaffold in drug design.[3] The strategic introduction of a bromine atom onto the triazole ring dramatically expands its synthetic utility, creating a versatile platform for the development of novel therapeutics, advanced materials, and specialized agrochemicals. This in-depth technical guide explores the synthesis, functionalization, and diverse applications of bromo-substituted triazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable chemical entity. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illuminate the structure-activity relationships that govern the efficacy of these compounds in various applications.

The Strategic Advantage of Bromine Substitution

The presence of a bromine atom on the triazole ring is not merely an incidental feature; it is a deliberate synthetic strategy that unlocks a plethora of chemical possibilities. Bromine's role as an excellent leaving group in transition metal-catalyzed cross-coupling reactions is paramount to the versatility of these scaffolds.[3] This allows for the late-stage introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Furthermore, the electronic properties of bromine can influence the overall physicochemical characteristics of the triazole molecule, impacting its biological activity and material properties. The strategic placement of a bromine atom can modulate lipophilicity, influence binding interactions with biological targets, and tune the electronic properties of materials.

Synthetic Pathways to Bromo-Substituted Triazoles

The synthesis of bromo-substituted triazoles is accessible through several robust and well-established methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

Direct Bromination of Pre-formed Triazoles

A straightforward approach involves the direct bromination of a pre-synthesized triazole ring. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination is influenced by the existing substituents on the triazole ring and the reaction conditions.

"Click Chemistry": The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This powerful and highly reliable reaction involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne. To introduce a bromine atom, either the azide or the alkyne starting material can be functionalized with bromine.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a 1-(4-bromobutyl)-4-substituted-1H-1,2,3-triazole.[6]

Materials:

  • Organic azide (e.g., benzyl azide) (1.0 mmol, 1.0 equiv)

  • 4-Bromo-1-butyne (1.05 mmol, 1.05 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol, 1 mol%)

  • Sodium ascorbate (0.05 mmol, 5 mol%)

  • Solvent: Tetrahydrofuran (THF) and Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the organic azide in the THF:H₂O solvent mixture.

  • Add sodium ascorbate to the solution, which will cause it to turn a yellow-green color.

  • Add the copper(II) sulfate pentahydrate.

  • Add 4-bromo-1-butyne to the reaction mixture via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

The Bromo-Triazole as a Synthetic Hub: Cross-Coupling Reactions

The true synthetic power of bromo-substituted triazoles lies in their ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

Suzuki-Miyaura Coupling: Forging Aryl-Triazole Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2][7][8] This reaction is exceptionally tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. In the context of bromo-triazoles, it provides a powerful method for synthesizing polysubstituted triazoles with diverse aromatic functionalities.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Triazole

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 4-bromo-1,2,3-triazole with an arylboronic acid.[9]

Materials:

  • 4-Bromo-1,2,3-triazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: (e.g., Toluene, Dioxane, DMF) with water

Procedure:

  • To a reaction vessel, add the bromo-triazole, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and other acetylenic compounds. For bromo-triazoles, the Sonogashira coupling offers a direct route to alkynyl-substituted triazoles, which are valuable precursors for further transformations and can be key components in materials with interesting electronic properties.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromo-Triazole

This protocol outlines a general procedure for the Sonogashira cross-coupling of a 4-bromo-1,2,3-triazole with a terminal alkyne.[11]

Materials:

  • 4-Bromo-1,2,3-triazole derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the bromo-triazole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Applications of Bromo-Substituted Triazoles

The synthetic versatility of bromo-substituted triazoles has led to their exploration in a wide range of applications, from life-saving pharmaceuticals to cutting-edge materials.

Medicinal Chemistry: A Scaffold for Drug Discovery

The triazole core is a well-established pharmacophore in numerous approved drugs.[1][2] The ability to readily functionalize bromo-substituted triazoles has made them attractive starting points for the discovery of new therapeutic agents.

Triazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[13][14][15] These include the inhibition of key enzymes involved in cancer progression, such as kinases and carbonic anhydrases, as well as the disruption of tubulin polymerization.[13][14] Structure-activity relationship studies have shown that the nature and position of substituents on the triazole ring are critical for anticancer potency.[16][17] For instance, the presence of a bromo group on a phenyl ring attached to the triazole has been shown to be essential for the activity of certain chalcone-based anticancer agents.[16]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain triazole derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).

cluster_0 Cellular Environment cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Binding to Tubulin Binding to Tubulin Tubulin Dimers->Binding to Tubulin Microtubule Microtubule Microtubule Destabilization Microtubule Destabilization Microtubule->Microtubule Destabilization Bromo-Triazole Drug Bromo-Triazole Drug Bromo-Triazole Drug->Binding to Tubulin Inhibition of Polymerization Inhibition of Polymerization Binding to Tubulin->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by bromo-triazole anticancer agents.

The triazole scaffold is a key component of several successful antifungal drugs, such as fluconazole and itraconazole.[18] Research has shown that bromo-substituted triazoles and their derivatives also possess significant antibacterial and antifungal properties.[19][20] The introduction of a bromine atom can enhance the antimicrobial activity of the parent compound.[19] For example, the presence of a bromo diphenylsulfone moiety in a 1,2,4-triazole-3-thione derivative resulted in potent activity against Bacillus cereus.[19]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity

Moiety/SubstituentPositionEffect on Antibacterial ActivityReference
Bromo groupC-6 of naphthyridinoneEnhanced activity[19]
Chloro/Bromo substituentsPhenyl ring at C-3Good activity[19]
Bromo diphenylsulfoneC-5 of triazoleStrong activity against B. cereus[19]
Materials Science: Engineering Functional Molecules

The tunable electronic properties and robust nature of the triazole ring make it an attractive building block for advanced materials. Bromo-substituted triazoles serve as key intermediates in the synthesis of these materials.

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, in acidic environments.[5][21][22][23] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[4] The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the triazole's heteroatoms and the metal's d-orbitals).[4][22] The efficiency of corrosion inhibition is influenced by the substituents on the triazole ring.

Mechanism of Corrosion Inhibition

cluster_0 Corrosive Environment cluster_1 Inhibition Process Metal Surface Metal Surface Adsorption onto Surface Adsorption onto Surface Metal Surface->Adsorption onto Surface Corrosive Medium (Acid) Corrosive Medium (Acid) Corrosion Inhibition Corrosion Inhibition Corrosive Medium (Acid)->Corrosion Inhibition Blocked Bromo-Triazole Inhibitor Bromo-Triazole Inhibitor Bromo-Triazole Inhibitor->Adsorption onto Surface Protective Film Formation Protective Film Formation Adsorption onto Surface->Protective Film Formation Protective Film Formation->Corrosion Inhibition

Caption: General mechanism of corrosion inhibition by bromo-triazole derivatives.

Quantitative Data on Corrosion Inhibition Efficiency

Triazole DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
Tria-CO₂EtMild Steel1.0 M HCl95.3[24]
Tria-CONHNH₂Mild Steel1.0 M HCl95.0[24]
DPTC1018 Carbon Steel1 M HCl90[25]
EPTC1018 Carbon Steel1 M HCl92[25]
PTBC1018 Carbon Steel1 M HCl94[25]

While the application of bromo-substituted triazoles in OLEDs is an emerging area, the triazole scaffold itself is utilized in host materials for phosphorescent OLEDs (PHOLEDs).[26] The bromine atom can serve as a synthetic handle for constructing complex molecules with tailored electronic properties suitable for OLED applications, such as tuning the HOMO/LUMO energy levels for efficient charge injection and transport.[27]

Agricultural Chemistry: Protecting Crops

Triazole-based compounds are widely used as fungicides in agriculture.[28] Bromo-substituted triazoles have also been investigated for their potential as agrochemicals. For instance, certain phenolic acid triazole derivatives containing bromine have shown promising antifungal activity against various plant pathogens.[20]

Future Perspectives and Conclusion

Bromo-substituted triazoles represent a dynamic and continually evolving field of chemical research. Their synthetic accessibility, coupled with the vast potential for diversification through cross-coupling reactions, ensures their continued relevance in the quest for novel molecules with tailored properties. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, including the use of novel catalytic systems and flow chemistry. In the realm of medicinal chemistry, the exploration of bromo-triazoles as covalent inhibitors and their incorporation into targeted drug delivery systems holds significant promise. In materials science, the design of new bromo-triazole-based polymers and metal-organic frameworks could lead to materials with unprecedented electronic and photophysical properties.

References

The Versatile Scaffold: A Deep Dive into 5-Bromo-1H-1,2,4-triazol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Core and the Strategic Role of 5-Bromo-1H-1,2,4-triazol-3-amine

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2] Its prevalence stems from its unique physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding, and can act as a bioisostere for amide or ester groups. Within the vast chemical space of triazole derivatives, this compound (CAS No: 389122-08-1, Molecular Formula: C₂H₃BrN₄) emerges as a particularly valuable building block for the synthesis of novel therapeutic agents.[3] The strategic placement of the bromine atom at the 5-position and the amino group at the 3-position provides two orthogonal points for chemical modification, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this versatile intermediate, offering insights for its effective utilization in drug discovery programs.

Physicochemical and Structural Properties

Tautomerism: Like many 1,2,4-triazoles, this compound can exist in different tautomeric forms. The 1H- and 4H-tautomers are the most common, and their relative populations can be influenced by the solvent and the nature of substituents.[5] Understanding the predominant tautomeric form is crucial for predicting its reactivity and intermolecular interactions.

Spectroscopic Characterization (Representative Data):

While specific spectra for the parent compound are not widely published, representative NMR data for derivatives provide insight into its characteristic signals. For example, in 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, the protons of the phenyl and bromophenyl groups appear in the aromatic region of the ¹H NMR spectrum, and the amino group protons typically appear as a broad singlet.[6] In the ¹³C NMR spectrum, the carbons of the triazole ring will have characteristic shifts, with the carbon bearing the bromine atom appearing at a distinct chemical shift.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from readily available materials. A common strategy involves the cyclization of a guanidine derivative, followed by bromination.

Conceptual Synthetic Pathway

Synthesis_Pathway A Aminoguanidine C 3-Amino-1H-1,2,4-triazole A->C Cyclization B Carboxylic Acid Derivative (e.g., Formic Acid) B->C E This compound C->E Bromination D Brominating Agent (e.g., NBS, Br2) D->E

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Bromination of 3-Amino-1H-1,2,4-triazole

This protocol is a representative procedure based on established methods for the bromination of similar heterocyclic systems.[7]

Step 1: Synthesis of 3-Amino-1H-1,2,4-triazole

3-Amino-1H-1,2,4-triazole can be synthesized from the reaction of aminoguanidine bicarbonate with formic acid.[8][9]

  • In a round-bottom flask, a mixture of aminoguanidine bicarbonate and formic acid is heated.

  • The reaction mixture is heated cautiously to initiate the reaction, which is often accompanied by gas evolution.

  • After the initial reaction subsides, the mixture is heated at a higher temperature for several hours to ensure complete cyclization.

  • Upon cooling, the crude 3-amino-1H-1,2,4-triazole can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Bromination of 3-Amino-1H-1,2,4-triazole

  • To a solution of 3-amino-1H-1,2,4-triazole in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine is used.

  • The product is isolated by filtration or extraction after neutralization of the acid.

  • Purification is typically achieved by recrystallization from an appropriate solvent system to yield this compound as a solid.

Chemical Reactivity and Functionalization

The presence of the bromine atom and the amino group makes this compound a versatile substrate for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[10]

Suzuki_Coupling reactant1 This compound product 5-Aryl-1H-1,2,4-triazol-3-amine reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a similar bromo-heterocycle is as follows:[11]

  • To a reaction vessel are added this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is added.

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours until completion, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-1,2,4-triazol-3-amine.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.[6]

Representative Protocol for Buchwald-Hartwig Amination:

A general procedure for the Buchwald-Hartwig amination of a bromo-heterocycle is as follows:[8][12]

  • A reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • The vessel is sealed and purged with an inert gas.

  • An anhydrous, degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to 80-110 °C and stirred for several hours to overnight.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring can facilitate nucleophilic aromatic substitution of the bromine atom, particularly with strong nucleophiles.

SNAr_Reaction reactant1 This compound product 5-Nu-1H-1,2,4-triazol-3-amine reactant1->product reactant2 Nucleophile (Nu-H) (e.g., R-SH, R-OH, R₂NH) reactant2->product base Base base->product

Caption: General scheme for nucleophilic aromatic substitution.

Causality Behind Experimental Choices: The choice of reaction conditions (catalyst, ligand, base, solvent, and temperature) is critical for the success of these transformations. For instance, in Suzuki couplings, the choice of base is crucial for the transmetalation step. In Buchwald-Hartwig aminations, the selection of the phosphine ligand can significantly impact the reaction's efficiency and substrate scope.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The 3-amino-1,2,4-triazole scaffold is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The 5-position, functionalized via the bromine atom, can be elaborated to occupy the hydrophobic pocket of the ATP-binding site. Numerous kinase inhibitors based on the 1,2,4-triazole core have been developed, targeting enzymes such as PI3K, Aurora kinases, and others.[13][14][15]

Table 1: Representative Kinase Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
1,3,5-Triazine DerivativesPI3Kα1.2[14]
Pyrazolo[3,4-g]isoquinolinesHaspin57[16]
Triazole DerivativesAurora-ASub-micromolar to low micromolar[13]
Antifungal and Antimicrobial Agents

The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole. Derivatives of this compound can be synthesized and screened for their antifungal and antibacterial activities. The bromine atom can be replaced with various moieties to modulate the compound's lipophilicity and interaction with fungal or bacterial targets.[1][17]

Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

Compound ClassFungal StrainRepresentative MIC (µg/mL)Reference
Triazole-Thiol DerivativesCandida albicans-[17]
Triazole DerivativesAspergillus fumigatus0.125 - 1[17]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the creation of diverse molecular architectures through well-established and robust chemical transformations. The demonstrated utility of the 3-amino-1,2,4-triazole scaffold in clinically relevant drugs underscores the potential of derivatives of this bromo-intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its synthesis, reactivity, and applications, empowering researchers to leverage this powerful tool in their drug discovery endeavors.

References

Safety and handling of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1H-1,2,4-triazol-3-amine

Introduction

This compound (CAS No. 389122-08-1) is a halogenated heterocyclic amine that serves as a key building block in synthetic organic chemistry.[1] Its utility is particularly noted in the development of novel pharmaceutical and agrochemical compounds.[1] The presence of the bromine atom, a triazole ring, and an amine group makes it a versatile intermediate for creating more complex molecular architectures. However, these same reactive features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers, chemists, and drug development professionals. The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical literature to ensure a framework of best practices that prioritizes personnel safety and experimental integrity.

A clear understanding of a compound's basic properties is the foundation of a robust safety assessment. This substance is typically supplied as a solid, light beige powder.[2]

PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonym(s) 3-Amino-5-bromo-1H-1,2,4-triazole[1][4]
CAS Number 389122-08-1[5]
Molecular Formula C₂H₃BrN₄[2]
Molecular Weight 162.98 g/mol [2][6]
Appearance Solid, Light beige powder[2]
Storage Temperature 2-8°C, under inert atmosphere[7]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance that poses acute health risks through multiple exposure routes. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these dangers.

GHS Classification:

  • Signal Word: Warning[3][4]

  • Pictogram: GHS07 (Exclamation Mark)[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3][4]

  • H332: Harmful if inhaled.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

The causality behind these classifications is critical for risk assessment. The compound's ability to be absorbed through the skin, ingested, or inhaled means that any handling of the solid powder, which can easily become airborne, presents a significant risk of systemic exposure. The irritant nature of the compound further mandates that direct contact with skin and eyes be strictly avoided.

Hazard_Profile cluster_main Hazard Profile: this compound cluster_routes Routes of Acute Exposure & Effects Compound {this compound | GHS07: Warning} Inhalation Inhalation H332: Harmful if inhaled H335: May cause respiratory irritation Compound->Inhalation Airborne Dust Skin Skin Contact H312: Harmful in contact with skin H315: Causes skin irritation Compound->Skin Direct Contact Eyes Eye Contact H319: Causes serious eye irritation Compound->Eyes Splash/Dust Ingestion Ingestion H302: Harmful if swallowed Compound->Ingestion Contamination

Caption: GHS hazard profile and routes of exposure.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to safety is required, starting with engineering controls and supplemented by rigorous PPE protocols.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood . Due to the acute inhalation hazard (H332) and respiratory irritation potential (H335), all manipulations of the solid powder—including weighing, transferring, and preparing solutions—must be performed within a fume hood to prevent the escape of airborne particles into the laboratory environment. The work area should be equipped with a safety shower and an eyewash station that are tested regularly.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific task being performed.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for defects before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Skin and Body Protection: A lab coat must be worn and fully fastened. For larger quantities or tasks with a high risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be required. However, reliance on respirators should be a last resort after all engineering and administrative controls have been optimized.

PPE_Selection start Start: Assess Task q_solid Handling Solid Powder? start->q_solid q_solution Working with Solution? q_solid->q_solution No ppe_weighing Action: Work in Fume Hood q_solid->ppe_weighing Yes q_splash High Splash Potential? q_solution->q_splash Yes ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles q_solution->ppe_base No (Storage/Setup) q_splash->ppe_base No ppe_splash Additional PPE: - Face Shield q_splash->ppe_splash Yes ppe_weighing->q_solution ppe_splash->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for minimizing risk.

Storage
  • Upon receipt, inspect the container for damage.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Maintain storage conditions at 2-8°C in a dark, designated area, preferably under an inert atmosphere to ensure long-term stability.[7]

Weighing and Handling the Solid
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Taring: Place the weigh boat on the analytical balance (located within the hood or a dedicated weighing enclosure) and tare.

  • Dispensing: Carefully dispense the desired amount of powder onto the weigh boat, minimizing any dust generation. Keep the container opening away from your breathing zone.

  • Cleaning: Securely close the primary container. Decontaminate the spatula and any affected surfaces within the hood before removing items.

Waste Disposal
  • All contaminated materials (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.

  • Collect excess solid material and solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional and local regulations for chemical waste disposal.

Emergency Procedures

Preparedness is key to effectively managing any accidental exposure or release.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin and hair with running water and soap, if available.[8] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person from the contaminated area to fresh air.[8] If breathing is difficult or discomfort persists, seek immediate medical attention.

  • Ingestion: Immediately give a glass of water.[8] Do NOT induce vomiting. Contact a physician or a local Poisons Information Centre without delay.

Spill Response

For small spills of the solid powder:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed bag or container for hazardous waste disposal.

For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Response start Spill Detected alert Alert Area Personnel start->alert assess Is Spill Large or Uncontrolled? alert->assess evacuate Evacuate Area Call Emergency Response assess->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe No (Small/Contained) cover Gently Cover with Inert Absorbent ppe->cover collect Sweep into Labeled Hazardous Waste Container cover->collect decontaminate Clean Spill Area with Appropriate Solvent/Soap collect->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose end Area Secure dispose->end

Caption: Flowchart for a small chemical spill response.

Firefighting
  • The compound is not considered combustible.[8]

  • In the event of a fire in the surrounding area, use extinguishing media appropriate for the primary source of the fire.[8]

  • Firefighters should wear self-contained breathing apparatus, as hazardous and corrosive fumes may be emitted during thermal decomposition.[8]

Conclusion

This compound is a valuable chemical reagent whose safe use is contingent upon a comprehensive understanding of its hazards. The compound is acutely toxic via inhalation, skin contact, and ingestion, and is a significant irritant to the skin, eyes, and respiratory system. Strict adherence to the protocols outlined in this guide—particularly the mandatory use of engineering controls like chemical fume hoods, diligent use of appropriate PPE, and established safe handling procedures—is essential for mitigating risk. By integrating these safety principles into all laboratory workflows, researchers can handle this compound with confidence and ensure a safe and productive research environment.

References

Methodological & Application

The Versatile Virtuoso: 5-Bromo-1H-1,2,4-triazol-3-amine as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the quest for efficient and versatile building blocks is paramount. Among these, nitrogen-containing heterocycles hold a place of distinction, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Within this class of compounds, 5-Bromo-1H-1,2,4-triazol-3-amine has emerged as a particularly powerful and adaptable scaffold. Its unique arrangement of a reactive bromine atom and a nucleophilic amino group on the stable 1,2,4-triazole ring provides a gateway to a diverse range of chemical transformations and the construction of complex molecular architectures. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, illuminating the multifaceted applications of this key building block and providing robust protocols for its utilization in organic synthesis.

The 1,2,4-triazole moiety itself is a well-established pharmacophore, present in numerous approved drugs.[2][3] The introduction of a bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the amino group at the 3-position can act as a nucleophile or be further functionalized, opening avenues for the synthesis of fused heterocyclic systems and other elaborated structures. This dual functionality makes this compound a highly sought-after intermediate in the pursuit of novel bioactive compounds.

Core Applications in Medicinal and Agrochemical Chemistry

The inherent biological activity of the 1,2,4-triazole ring, combined with the synthetic flexibility offered by the bromo and amino substituents, positions this compound as a key player in the development of new therapeutic agents and crop protection solutions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The bromine atom on the triazole ring is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery, allowing for the modular assembly of complex molecules.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl motifs, which are common features in many kinase inhibitors and other targeted therapies.[5][6] The ability to couple various aryl and heteroaryl boronic acids to the 5-position of the triazole core allows for the systematic exploration of structure-activity relationships (SAR).

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The electron-rich nature of the 3-amino-1,2,4-triazole ring can influence the reactivity of the C-Br bond. Palladium catalysts with electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu laboratories, are often employed to facilitate the oxidative addition step and promote efficient reductive elimination.[4] The base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from similar systems)

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound162.981.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (163 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-1H-1,2,4-triazol-3-amine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other fine chemicals.[7][8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the triazole ring, providing access to a diverse array of N-arylated and N-heteroarylated triazole derivatives.

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand is crucial to prevent catalyst deactivation and promote the desired C-N bond formation. Bulky, electron-rich phosphine ligands are often the ligands of choice. The base plays a critical role in deprotonating the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Adapted from similar systems)

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound162.981.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.04 (Pd)
XPhos476.650.080.08
NaOtBu96.101.41.4
Toluene-10 mL-

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL).

  • Add this compound (163 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine.

Synthesis of Fused Heterocyclic Systems: Building Complexity

The 3-amino group of this compound serves as an excellent nucleophile for the construction of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines.[2][9] These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, allowing them to act as bioisosteres and interact with a variety of biological targets, including kinases.[3]

Causality Behind Experimental Choices: The synthesis of triazolo[1,5-a]pyrimidines typically involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[9] The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. Acidic or basic conditions can be employed to catalyze the reaction. The bromine atom at the 5-position of the starting material can be retained in the final product, providing a handle for further functionalization via cross-coupling reactions as described above.

Experimental Protocol: Synthesis of 2-Bromo-7-methyl-5-phenyl-[1][2][9]triazolo[1,5-a]pyrimidine (Hypothetical, based on established methods)

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound162.981.01.0
1-Phenylbutane-1,3-dione (Benzoylacetone)162.191.01.0
Acetic Acid-10 mL-

Procedure:

  • To a round-bottom flask, add this compound (163 mg, 1.0 mmol) and 1-phenylbutane-1,3-dione (162 mg, 1.0 mmol).

  • Add glacial acetic acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to afford the desired 2-bromo-7-methyl-5-phenyl-[1][2][9]triazolo[1,5-a]pyrimidine.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the key transformations discussed.

Suzuki_Coupling start This compound reagents Arylboronic Acid, Pd Catalyst, Base start->reagents product 5-Aryl-1H-1,2,4-triazol-3-amine reagents->product

Caption: Suzuki-Miyaura coupling workflow.

Buchwald_Hartwig start This compound reagents Amine (R₂NH), Pd Catalyst, Base start->reagents product 5-(Dialkylamino)-1H-1,2,4- triazol-3-amine reagents->product

Caption: Buchwald-Hartwig amination workflow.

Fused_Heterocycle start This compound reagents 1,3-Dicarbonyl Compound, Acid start->reagents product 2-Bromo-[1,2,4]triazolo[1,5-a]- pyrimidine Derivative reagents->product

Caption: Fused heterocycle synthesis workflow.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategic molecular design. Its dual reactivity, stemming from the orthogonal functionalities of the bromine atom and the amino group, provides an efficient and modular entry point to a vast chemical space. The ability to readily engage in robust and well-established synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the construction of fused heterocyclic systems underscores its value in modern organic synthesis. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the applications and protocols associated with this building block is not just advantageous, but essential for the rapid and efficient generation of novel and impactful molecules. As the demand for new and improved chemical entities continues to grow, the strategic importance of versatile building blocks like this compound will undoubtedly continue to rise.

References

The Strategic Utility of 5-Bromo-1H-1,2,4-triazol-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the heterocyclic scaffolds that have garnered significant attention, the 1,2,4-triazole nucleus stands out as a "privileged" structure. Its unique physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, make it a cornerstone in the design of therapeutic agents.[1][2][3]

This guide focuses on a particularly valuable derivative: 5-Bromo-1H-1,2,4-triazol-3-amine . The strategic placement of a bromine atom at the 5-position and an amino group at the 3-position transforms this simple heterocycle into a versatile and powerful building block for medicinal chemists. The bromine atom serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions, while the amino group provides a crucial interaction point for binding to biological targets. This document provides a comprehensive overview of its applications, detailed experimental protocols for its derivatization, and insights into the rationale behind its use in drug design.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material's properties is paramount for its effective and safe utilization.

Physicochemical Data
PropertyValueReference
Molecular Formula C₂H₃BrN₄[4]
Molecular Weight 162.98 g/mol [4]
Appearance Solid, Light beige powder[4]
Purity ≥95%[4]
CAS Number 389122-08-1[4][5]
Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. The following information is a summary of key safety considerations.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • In case of skin contact: Wash with soap and water. Seek medical attention if irritation develops.[3][6]

    • If inhaled: Remove to fresh air.[3][6]

    • If swallowed: Do NOT induce vomiting. If large quantities are ingested, seek immediate medical attention.[3]

Core Applications in Medicinal Chemistry

The utility of this compound spans multiple therapeutic areas, primarily driven by its suitability for generating libraries of compounds for structure-activity relationship (SAR) studies.

Anticancer Drug Discovery

The most prominent application of this scaffold is in the development of novel anticancer agents. The 1,2,4-triazole nucleus is a key feature in numerous compounds targeting various cancer-related pathways.

  • Kinase Inhibitors: A significant focus has been on the synthesis of inhibitors for protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Derivatives of this compound have been explored as inhibitors of the PI3K/Akt/mTOR pathway , a critical signaling cascade that promotes cell survival, growth, and proliferation.[1][7] The triazole ring can form key hydrogen bond interactions within the ATP-binding pocket of these kinases, while the substituents introduced at the 5-position can be tailored to achieve potency and selectivity.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) TSC2->mTORC1 Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Triazole-based Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 Synthetic_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Coupling->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Coupling->Buchwald Amine Library Diverse Library of 3-amino-5-substituted-1,2,4-triazoles Suzuki->Library Buchwald->Library Aryl Aryl/Heteroaryl Substituents Aryl->Suzuki Amine Primary/Secondary Amines Amine->Buchwald Screening Biological Screening (e.g., Kinase Assays) Library->Screening

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from 5-Bromo-1H-1,2,4-triazol-3-amine. This versatile building block offers a synthetically accessible platform for generating diverse molecular architectures with significant potential in medicinal chemistry. The protocols detailed herein focus on robust and scalable derivatization strategies, including palladium-catalyzed cross-coupling reactions and N-arylation, to facilitate the exploration of this privileged scaffold in drug discovery programs.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1][2] This five-membered heterocycle is a key structural motif in a multitude of clinically approved drugs, demonstrating a broad spectrum of biological activities including antifungal, antiviral, anticancer, and anticonvulsant properties.[3][4] The success of drugs like fluconazole (antifungal) and anastrozole (anticancer) underscores the therapeutic potential embedded within the 1,2,4-triazole framework.[5][6] The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the triazole ring contribute to its favorable interactions with various biological targets.[6][7]

This compound emerges as a particularly valuable starting material for the synthesis of novel drug candidates.[8][9] The presence of a bromine atom at the 5-position provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular libraries.[10] The amino group at the 3-position offers an additional site for functionalization, further expanding the accessible chemical space. This guide will delve into the practical applications and detailed protocols for leveraging this key intermediate in the synthesis of novel 1,2,4-triazole derivatives.

Synthetic Strategies for Derivatization

The strategic functionalization of this compound allows for the systematic exploration of structure-activity relationships (SAR). The primary reactive sites for derivatization are the C5-bromo position and the N-H and -NH2 positions of the triazole ring and the amino group, respectively.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom on the triazole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds by reacting the brominated triazole with an organoboron reagent in the presence of a palladium catalyst and a base.[11][12] This reaction is widely used to introduce a diverse range of aryl and heteroaryl substituents, which are often key pharmacophores in drug molecules.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst for Suzuki couplings involving heteroaryl bromides.[11] Its robust nature and commercial availability make it a practical choice.

  • Base: A base is crucial for the activation of the organoboron species. Potassium carbonate (K2CO3) is a moderately strong inorganic base that is effective in this transformation and generally well-tolerated by various functional groups.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.[11]

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial to enhance the reaction rate in a two-phase system.[11]

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow A Reactant Mixing (Triazole, Boronic Acid, Pd Catalyst, Base) B Solvent Addition (e.g., Toluene/Water) A->B C Inert Atmosphere (Nitrogen or Argon) B->C D Heating & Stirring (e.g., 80-100 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[13][14] This method allows for the introduction of a wide variety of primary and secondary amines at the C5-position of the triazole ring, leading to the formation of novel 5-amino-1,2,4-triazole derivatives.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the catalytic cycle.[15] The use of pre-catalysts simplifies the reaction setup.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure a moisture-free environment, as water can deactivate the catalyst and hydrolyze the base.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow A Reactant Loading (Triazole, Amine, Pd Precatalyst, Ligand, Base) B Anhydrous Solvent (e.g., Toluene) A->B C Inert Atmosphere (Glovebox or Schlenk line) B->C D Heating & Stirring (e.g., 80-110 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Quenching & Work-up E->F G Purification (Chromatography) F->G H Product Analysis G->H

Caption: Buchwald-Hartwig Amination Workflow.

N-Arylation of the Triazole Ring

The triazole ring itself can undergo N-arylation, typically under copper-catalyzed conditions, to introduce aryl substituents on one of the nitrogen atoms.[17] This provides another avenue for structural diversification.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) oxide (Cu2O) or copper(I) iodide (CuI) are effective catalysts for N-arylation reactions.[17]

  • Ligand: The use of a suitable N-ligand can significantly improve the reaction efficiency.[17]

  • Base: A strong base like cesium carbonate (Cs2CO3) is often required to deprotonate the triazole ring, making it more nucleophilic.[17]

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction, which often requires elevated temperatures.[17]

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the vessel.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh3)4Robust and effective for heteroaryl couplings.[11]
Base K2CO3Activates the boronic acid.[11]
Solvent Toluene/WaterDissolves both organic and inorganic reagents.[11]
Temperature 90 °CProvides sufficient energy for the catalytic cycle.
General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.02 equivalents)

  • Phosphine ligand (e.g., XPhos, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Parameter Condition Rationale
Catalyst System Pd2(dba)3 / XPhosHighly active for C-N bond formation.[15]
Base NaOtBuStrong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent to prevent catalyst deactivation.
Temperature 100 °CFacilitates oxidative addition and reductive elimination.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive catalystUse fresh catalyst or a different ligand/precatalyst combination. Ensure an inert atmosphere.
Insufficient baseUse a stronger base or ensure the base is anhydrous.
Low reaction temperatureIncrease the reaction temperature.
Formation of side products Debromination of starting materialUse a less reactive base or lower the reaction temperature.
Homocoupling of boronic acidAdd the boronic acid slowly to the reaction mixture.
Difficulty in purification Product is highly polarUse a more polar eluent system for chromatography or consider reverse-phase chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide efficient and modular routes to a wide array of derivatives. The detailed protocols and experimental insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery and development endeavors.

References

Application Notes & Protocols: N-arylation of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Aminotriazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, antifungal, and antiviral properties.[1] The introduction of an aryl group onto the triazole nitrogen (N-arylation) significantly modulates its physicochemical and pharmacological properties, making the development of efficient and regioselective N-arylation protocols a critical endeavor for drug discovery and development professionals. This document provides a detailed guide to the N-arylation of 5-Bromo-1H-1,2,4-triazol-3-amine, a versatile building block for creating complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, present optimized protocols for both palladium and copper-catalyzed systems, and offer practical insights to navigate common challenges.

Mechanistic Considerations: Palladium vs. Copper Catalysis

The two predominant methodologies for C-N bond formation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[2][3][4] The choice between these two catalytic systems is often dictated by substrate scope, functional group tolerance, and desired regioselectivity.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2][5][6] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2][5]

The success of this reaction is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.[7] For challenging substrates like amino-1,2,4-triazoles, which can act as multidentate ligands and potentially poison the catalyst, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote efficient turnover.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII LigandExch Amine Coordination PdII->LigandExch R'R''NH AmineComplex [Ar-Pd(II)-NHR'R'']+ Ln X- LigandExch->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R'' Ln Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for N-arylation that has seen a resurgence with the development of ligand-assisted protocols.[4][9] While the precise mechanism can vary, it is generally accepted that a Cu(I) species is the active catalyst.[10][11] The reaction often proceeds through a Cu(I) amidate intermediate, which then reacts with the aryl halide.[10][11] The use of chelating ligands, such as diamines or amino acids, can significantly accelerate the reaction by solubilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[10][11][12]

Ullmann_Condensation cluster_0 Catalytic Cycle CuI_L Cu(I)L Amine_Coord Amine Coordination CuI_L->Amine_Coord RNH2 Cu_Amine [Cu(I)L(RNH2)]+ Amine_Coord->Cu_Amine Deprotonation Deprotonation (Base) Cu_Amine->Deprotonation Cu_Amidate Cu(I)L(RNH) Deprotonation->Cu_Amidate ArX_Activation Aryl Halide Activation Cu_Amidate->ArX_Activation Ar-X CuIII_Intermediate [Ar-Cu(III)L(RNH)X] ArX_Activation->CuIII_Intermediate Reductive_Elim Reductive Elimination CuIII_Intermediate->Reductive_Elim Reductive_Elim->CuI_L Ar-NHR

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocols

The following protocols provide a starting point for the N-arylation of this compound. Optimization of reaction conditions (e.g., catalyst loading, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is particularly effective for a broad range of aryl bromides and chlorides. The use of a bulky N-heterocyclic carbene (NHC) ligand is crucial for achieving high yields with the coordinating aminotriazole substrate.[8]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (bromide or chloride, 1.2 equiv)

  • [(IPr*OMe)Pd(allyl)Cl] (or a similar bulky NHC-Pd precatalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add this compound, the aryl halide, the palladium precatalyst, and sodium tert-butoxide.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideCatalyst Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole2NaOtBu (2.0)1,4-Dioxane1101285
4-Chlorotoluene2NaOtBu (2.0)1,4-Dioxane1201878
3-Bromopyridine2NaOtBu (2.0)1,4-Dioxane1101672

Table 1: Representative results for the palladium-catalyzed N-arylation of this compound.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is a cost-effective alternative to palladium catalysis and is particularly well-suited for aryl iodides and activated aryl bromides. The use of a diamine ligand is essential for achieving good yields at moderate temperatures.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide or bromide (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or sealed vial under an inert atmosphere, add CuI, K2CO3, and this compound.

  • Add anhydrous DMF or toluene.

  • Add DMEDA and the aryl halide.

  • Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideCatalyst Loading (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole10DMEDA (20)K2CO3 (2.0)DMF1202488
1-Bromo-4-nitrobenzene10DMEDA (20)K2CO3 (2.0)Toluene1101892
3-Iodopyridine10DMEDA (20)K2CO3 (2.0)DMF1303665

Table 2: Representative results for the copper-catalyzed N-arylation of this compound.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, consider increasing the catalyst and/or ligand loading. For palladium-catalyzed reactions, screening different bulky phosphine or NHC ligands can be beneficial.[7][8] For copper-catalyzed reactions, alternative ligands such as L-proline or other amino acids may improve the outcome.[12] Ensure that all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Regioselectivity Issues: 3-Amino-1,2,4-triazoles possess multiple nitrogen atoms that can potentially undergo arylation.[15] The exocyclic amino group is generally more nucleophilic and is the expected site of arylation. However, arylation at the N1, N2, or N4 positions of the triazole ring can occur. The use of bulky ligands in palladium catalysis can sterically hinder arylation at the ring nitrogens, favoring N-arylation at the amino group.[16] Careful characterization of the product by NMR spectroscopy is essential to confirm the regioselectivity.

  • Reaction Stalling: If the reaction stalls before completion, this may be due to catalyst deactivation. For palladium-catalyzed reactions, ensuring a strictly inert atmosphere is crucial. In some cases, the addition of a reducing agent for the in situ reduction of Pd(II) to Pd(0) can be beneficial.[8] For copper-catalyzed reactions, higher temperatures or longer reaction times may be necessary for less reactive aryl halides.[17]

Conclusion

The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both palladium and copper-catalyzed methods offer viable routes to the desired products. The choice of catalytic system should be guided by the specific aryl halide substrate, cost considerations, and desired functional group tolerance. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully perform and optimize this important reaction.

References

Application Notes and Protocols for 5-Bromo-1H-1,2,4-triazol-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazole Scaffold in Modern Agrochemicals

The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activity.[1] Derivatives of this heterocyclic system have yielded some of the most successful fungicides, herbicides, and insecticides, making it a privileged scaffold in agrochemical discovery.[2] 5-Bromo-1H-1,2,4-triazol-3-amine emerges as a valuable synthetic intermediate, offering multiple reaction sites for the generation of diverse chemical libraries.[3] The presence of a bromine atom provides a handle for cross-coupling reactions, while the amino group can be readily derivatized, allowing for extensive structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive overview of the application of this compound in the synthesis and screening of novel agrochemical candidates.

Core Application: A Versatile Building Block for Novel Agrochemicals

This compound is primarily utilized as a foundational molecule for the synthesis of a wide array of potential agrochemicals. Its unique chemical structure allows for its combination with other pesticide-active groups to create new compounds with potentially high efficacy, broad spectrum, and low toxicity.[3] Research on related triazole derivatives has demonstrated significant biological activities, including:

  • Fungicidal Activity: As a member of the triazole family, derivatives of this compound are prime candidates for novel fungicides.[4][5][6]

  • Insecticidal Activity: Various 1,2,4-triazole derivatives have been reported to possess insecticidal properties.[2]

  • Herbicidal Activity: The triazole scaffold is also present in some commercial herbicides, indicating the potential for derivatives of the title compound in this area.[7]

Mechanism of Action: The Triazole Fungicidal Pathway

The primary and most well-established mechanism of action for triazole fungicides is the inhibition of ergosterol biosynthesis in fungi.[5][6] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells.

Triazole compounds specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting CYP51, triazole derivatives disrupt the integrity and function of the fungal cell membrane, leading to abnormal fungal growth and ultimately, cell death.

Fungicide_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol catalyzes Triazole Triazole Fungicide (e.g., derivatives of This compound) Triazole->CYP51 inhibits Death Fungal Cell Death Membrane->Death disruption leads to

Caption: Mechanism of action of triazole fungicides.

Experimental Protocols: Screening for Agrochemical Activity

The following protocols are designed as robust, self-validating systems for the preliminary screening of novel derivatives synthesized from this compound.

Protocol 1: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is designed to evaluate the efficacy of test compounds against a panel of phytopathogenic fungi.

1. Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Fusarium oxysporum, Pyricularia oryzae, Sclerotinia sclerotiorum)

  • Test compounds derived from this compound

  • Dimethyl sulfoxide (DMSO)

  • Commercial fungicide standard (e.g., Mefentrifluconazole)

  • Sterile cork borer (5 mm)

  • Incubator

2. Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and the commercial standard in DMSO at a concentration of 10 mg/mL.

  • Media Amendment: Autoclave the PDA medium and allow it to cool to 50-55°C in a water bath.

  • Compound Incorporation: Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for initial screening). Prepare a solvent-only control by adding the same volume of DMSO.

  • Plate Pouring: Gently mix the amended PDA and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each PDA plate (test compounds, positive control, and negative control).

  • Incubation: Incubate the plates at 25 ± 2°C until the mycelial growth in the negative control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the negative control

    • T = Average diameter of the fungal colony in the treated plate

3. Dose-Response and EC₅₀ Determination:

For compounds showing significant inhibition in the initial screen, perform a dose-response study with a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to determine the half-maximal effective concentration (EC₅₀).

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Stock Solutions (Test Compounds, Controls in DMSO) Incorporate Incorporate Compounds into PDA Stock->Incorporate Media Prepare & Cool Autoclaved PDA Media->Incorporate Pour Pour Amended PDA into Petri Dishes Incorporate->Pour Inoculate Inoculate with Fungal Plugs Pour->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC₅₀ for Active Compounds Calculate->EC50

Caption: Workflow for in vitro antifungal screening.

Protocol 2: Insecticidal Assay (Leaf-Dip Bioassay)

This protocol is suitable for evaluating the contact toxicity of test compounds against common agricultural pests like aphids.

1. Materials:

  • Healthy culture of the target pest (e.g., Aphis craccivora)

  • Host plants (e.g., bean seedlings)

  • Test compounds derived from this compound

  • Solvent (e.g., acetone) and surfactant (e.g., Triton X-100)

  • Petri dishes lined with moist filter paper

  • Stereomicroscope

2. Procedure:

  • Insect Rearing: Maintain a healthy, age-standardized culture of the target pest on its host plant under controlled environmental conditions.

  • Solution Preparation: Prepare a stock solution of each test compound in acetone. Make serial dilutions to obtain a range of concentrations (e.g., 100, 200, 400 µg/mL). Add a surfactant to the final spray solution (e.g., 0.1% Triton X-100) to ensure even coverage.

  • Leaf Dipping: Excise leaf discs from the host plants. Dip each leaf disc into a test solution for 10-15 seconds. Include a control group dipped in a solution containing only the solvent and surfactant.

  • Air Drying: Allow the treated leaf discs to air dry completely.

  • Infestation: Place the dried leaf discs, adaxial side up, on moist filter paper in Petri dishes. Transfer a known number of adult pests (e.g., 20-30 aphids) onto each leaf disc using a fine brush.

  • Incubation: Maintain the Petri dishes at 25 ± 2°C with a photoperiod of 16:8 (L:D).

  • Mortality Assessment: Assess pest mortality after 24, 48, and 72 hours under a stereomicroscope. Pests that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Protocol 3: Herbicidal Assay (Seedling Spray Application)

This protocol evaluates the post-emergence herbicidal activity of test compounds.

1. Materials:

  • Seeds of selected weed species (e.g., Brassica napus, Echinochloa crusgalli)

  • Pots with a suitable soil mix

  • Greenhouse with controlled environment

  • Test compounds derived from this compound

  • Solvent, surfactant, and water for spray solution

  • Laboratory sprayer

  • Commercial herbicide standard

2. Procedure:

  • Plant Preparation: Sow seeds of the selected weed species in pots and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.

  • Compound Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent. Prepare a series of dilutions in water to determine dose-response relationships. Add a surfactant to the final spray solution.

  • Herbicide Application: Uniformly spray the foliage of the weed seedlings with the test solutions using a laboratory sprayer. Include a solvent-only control (negative control) and a commercial herbicide standard (positive control).

  • Greenhouse Incubation: Return the treated plants to the greenhouse and observe for signs of phytotoxicity over a period of 14-21 days.

  • Efficacy Assessment: Assess the herbicidal effect by visual rating on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death. Alternatively, measure the fresh weight of the above-ground plant material and compare it to the negative control.

  • Data Analysis: Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for active compounds.

Data Presentation: Summarizing Biological Activity

Quantitative data from the screening assays should be compiled into a clear and structured table to facilitate SAR analysis.

Compound IDModification on this compoundAntifungal EC₅₀ (µg/mL) vs. P. piricola[5][6]Insecticidal LC₅₀ (µg/mL) vs. A. craccivoraHerbicidal GR₅₀ (g/ha) vs. B. napus
Example-8d N-acylated with a protected amino acid10.808--
Example-8k N-acylated with a different protected amino acid10.126--
Test-Cmpd-01 [Describe modification][Insert Data][Insert Data][Insert Data]
Test-Cmpd-02 [Describe modification][Insert Data][Insert Data][Insert Data]
Mefentrifluconazole Commercial Standard[Insert Data]N/AN/A
Imidacloprid Commercial StandardN/A[Insert Data]N/A
Glyphosate Commercial StandardN/AN/A[Insert Data]

Note: The data for Example-8d and Example-8k are from a study on related 1,2,4-triazole derivatives and are provided for illustrative purposes.[5][6]

Conclusion and Future Directions

This compound represents a promising starting point for the discovery of novel agrochemicals. Its versatile chemistry allows for the creation of large and diverse compound libraries for screening. The protocols outlined in this guide provide a systematic approach to evaluating the antifungal, insecticidal, and herbicidal potential of these novel derivatives. Future research should focus on the synthesis of a broad range of analogs and the exploration of their biological activities against a wider panel of pests, pathogens, and weeds.

References

Application Notes and Protocols: 5-Bromo-1H-1,2,4-triazol-3-amine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Halogenated Triazole Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and applications. 5-Bromo-1H-1,2,4-triazol-3-amine is an emerging heterocyclic building block that presents a compelling scaffold for the construction of a diverse range of coordination compounds. The presence of a bromine atom offers a site for further functionalization, while the triazole ring and the amino group provide multiple coordination sites, enabling the formation of both discrete mononuclear complexes and extended multidimensional coordination polymers.[1][2] This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound as a ligand in the synthesis of novel metal complexes.

The inherent properties of the 1,2,4-triazole moiety, such as its aromaticity, stability, and ability to act as a bridging ligand, make it a valuable component in the design of functional materials, including catalysts and compounds with interesting magnetic and optical properties.[1][2] Furthermore, the incorporation of an amino group enhances the ligand's coordination ability and provides a handle for hydrogen bonding, which can play a crucial role in the supramolecular assembly of the resulting complexes. The strategic placement of a bromine atom on the triazole ring not only influences the electronic properties of the ligand but also opens avenues for post-synthetic modification, allowing for the fine-tuning of the final complex's characteristics.

These application notes will delve into the synthetic methodologies for preparing metal complexes with this compound, characterization techniques, and potential applications in catalysis and medicinal chemistry, drawing parallels from closely related 1,2,4-triazole systems.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Formula C₂H₃BrN₄[3][4]
Molecular Weight 162.98 g/mol [3][4]
Appearance Light beige to white solid[3]
Purity Typically >95%[3]
Storage 2-8°C, inert atmosphere, keep in dark place[5]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Coordination Behavior and Rationale for Protocol Design

The 1,2,4-triazole ring system offers multiple potential coordination sites through its nitrogen atoms. In this compound, the amino group provides an additional coordination site. The coordination mode of the ligand will depend on several factors, including the metal ion, the counter-anion, the solvent system, and the reaction temperature. Based on studies of similar 3-amino-1,2,4-triazole derivatives, the following coordination modes can be anticipated:[1][2]

  • Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring or the nitrogen atom of the amino group.

  • Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating through a triazole nitrogen and the amino group nitrogen.

  • Bridging Coordination: The triazole ring can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The protocols provided below are designed to explore these different coordination possibilities by varying the reaction conditions. The choice of solvent, temperature, and metal-to-ligand ratio will be critical in directing the self-assembly process towards the desired product, be it a discrete molecule or an extended network.

Experimental Protocols

Protocol 1: Synthesis of a Discrete Mononuclear Complex with this compound

This protocol is adapted from the synthesis of mononuclear complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid and aims to favor the formation of a discrete complex by using a higher ligand-to-metal ratio in a suitable solvent.[1][2]

Objective: To synthesize a mononuclear transition metal complex, for example, with Cobalt(II).

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol (reagent grade)

  • Diethyl ether (reagent grade)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL Schlenk flask, dissolve this compound (0.326 g, 2 mmol) in 20 mL of methanol. Stir the solution at room temperature until the ligand is completely dissolved.

  • In a separate beaker, dissolve Cobalt(II) chloride hexahydrate (0.238 g, 1 mmol) in 10 mL of methanol.

  • Slowly add the methanolic solution of CoCl₂·6H₂O to the ligand solution with continuous stirring.

  • A color change should be observed upon the addition of the metal salt, indicating complex formation.

  • Attach a condenser to the flask and reflux the reaction mixture at 65°C for 4 hours.

  • After reflux, allow the solution to cool to room temperature.

  • Slowly add diethyl ether to the solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid in a desiccator under vacuum.

Characterization:

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the triazole ring and the amino group.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry of the Co(II) complex.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system, this technique will provide the definitive molecular structure.

Caption: Workflow for the synthesis of a discrete mononuclear complex.

Protocol 2: Synthesis of a Coordination Polymer via Hydrothermal Method

This protocol is designed to promote the formation of an extended coordination polymer by utilizing hydrothermal conditions, which can facilitate the bridging coordination mode of the triazole ligand. This method is adapted from the synthesis of coordination polymers with related triazole-based ligands.[1][2]

Objective: To synthesize a coordination polymer of this compound with a suitable metal ion, for example, Cadmium(II).

Materials:

  • This compound

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

Procedure:

  • In a 20 mL glass vial, combine this compound (0.081 g, 0.5 mmol) and Cadmium(II) nitrate tetrahydrate (0.154 g, 0.5 mmol).

  • Add a solvent mixture of deionized water (5 mL) and ethanol (5 mL).

  • Seal the vial and sonicate for 10 minutes to ensure a homogeneous suspension.

  • Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120°C.

  • Heat the autoclave at 120°C for 72 hours.

  • After 72 hours, slowly cool the oven to room temperature over 24 hours.

  • Open the autoclave and collect the crystalline product by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

Characterization:

  • Single-Crystal X-ray Diffraction: This is the most crucial technique to determine the structure of the coordination polymer, including the coordination environment of the metal ion and the bridging mode of the ligand.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • FT-IR Spectroscopy: To confirm the presence of the ligand in the final product.

Caption: Workflow for the hydrothermal synthesis of a coordination polymer.

Potential Applications

The metal complexes of this compound are expected to exhibit a range of interesting properties and potential applications, drawing parallels from the broader family of triazole-based coordination compounds.

Catalysis

Metal complexes supported by nitrogen-donor ligands are widely used as catalysts in a variety of organic transformations. The electronic properties of the this compound ligand can be tuned by the metal center, potentially leading to catalytically active species. For instance, palladium complexes of related bromo-triazole derivatives have been investigated as precatalysts.[6] Potential catalytic applications could include cross-coupling reactions, oxidation reactions, and hydrogen evolution reactions.

Medicinal Chemistry and Drug Development

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically used drugs.[7] Metal complexes have also shown significant promise as therapeutic agents.[8][9] The coordination of this compound to biologically relevant metal ions such as zinc, copper, or cobalt could lead to new compounds with enhanced biological activity.[10] These complexes could be screened for a variety of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: The triazole moiety is a key component of many antifungal drugs, and its metal complexes may exhibit enhanced activity.[11]

  • Anticancer Activity: Many metal complexes, particularly those of platinum, ruthenium, and gold, are known to have anticancer properties.[8][9] The complexes of this compound could be investigated for their cytotoxicity against various cancer cell lines.

Conclusion and Future Outlook

This compound is a promising but currently underexplored ligand in coordination chemistry. Its versatile coordination capabilities, coupled with the potential for post-synthetic modification at the bromine position, make it an attractive building block for the synthesis of novel metal complexes. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the coordination chemistry of this ligand. The resulting complexes hold significant potential for applications in catalysis, materials science, and medicinal chemistry. Further research into the synthesis, characterization, and application of metal complexes with this compound is highly encouraged and is expected to yield a wealth of new and functional coordination compounds.

References

Application Note: Leveraging 5-Bromo-1H-1,2,4-triazol-3-amine as a Versatile Scaffold for Novel Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of new antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, found in clinically vital drugs like fluconazole and voriconazole.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Bromo-1H-1,2,4-triazol-3-amine as a strategic starting material for the synthesis and screening of next-generation antifungal compounds. We detail the rationale behind this scaffold's potential, provide robust synthetic derivatization protocols, and outline a complete workflow for in vitro antifungal susceptibility testing based on established standards.

Introduction: The Imperative for New Antifungal Therapies

Invasive fungal diseases cause over 1.5 million deaths annually, posing a significant threat, particularly to immunocompromised individuals.[1] The efficacy of current treatments is challenged by a limited drug arsenal and the rapid evolution of resistance.[2] The azole class of antifungals, specifically the 1,2,4-triazoles, remains a primary therapeutic option. Their mechanism of action involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a cytochrome P450-dependent enzyme (CYP51).[3][5]

This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[6] By binding to the heme iron in the active site of CYP51, triazole drugs disrupt this pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5] This cascade compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[6][7]

The starting scaffold, this compound, offers a unique combination of a proven pharmacophore (the 1,2,4-triazole ring) with strategically placed functional groups—a bromine atom and an amine—that serve as versatile handles for chemical modification to explore new structure-activity relationships (SAR).[8][9]

Fungal_Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action cluster_result Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps CYP51->4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Triazoles Triazole Antifungals Triazoles->CYP51 Inhibits Membrane_Disruption Membrane Disruption & Fungistatic/Fungicidal Effect Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Scaffold_Features Scaffold Triazole_Core 1,2,4-Triazole Core - Binds to CYP51 Heme Iron - Proven Antifungal Pharmacophore Scaffold->Triazole_Core Amine_Group 3-Amine Group - Nucleophilic Handle - Derivatization Site (Amides, etc.) - Modulates Potency & PK/PD Scaffold->Amine_Group Bromo_Group 5-Bromo Substituent - Synthetic Handle (Cross-Coupling) - Potential Potency Enhancer - Explores Novel Chemical Space Scaffold->Bromo_Group Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening Scaffold 5-Bromo-1H-1,2,4- triazol-3-amine Library Diverse Chemical Library (Protocols 1 & 2) Scaffold->Library Derivatization MIC_Screen Primary Screen: MIC Determination (Protocol 3) Library->MIC_Screen Cytotoxicity Secondary Screen: Cytotoxicity Assay (e.g., HepG2 cells) MIC_Screen->Cytotoxicity Active 'Hits' Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Potent & Non-toxic 'Leads' Lead_Opt->Library SAR-guided Resynthesis

References

Application Notes and Protocols for the Use of 5-Bromo-1H-1,2,4-triazol-3-amine in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with various biological targets.[1] Its inherent polarity can enhance the solubility and overall pharmacological profile of drug candidates.[1] A significant body of research has highlighted the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives, including potent anticancer properties.[2][3] These compounds have been shown to exert their effects through diverse mechanisms of action, such as the inhibition of kinases, modulation of tubulin polymerization, and interference with DNA replication.[4]

5-Bromo-1H-1,2,4-triazol-3-amine emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The presence of a bromine atom at the 5-position provides a strategic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity. The amino group at the 3-position offers an additional site for derivatization, further expanding the chemical space that can be explored in the quest for more potent and selective anticancer therapeutics.

This guide provides detailed protocols and insights into the use of this compound as a precursor for a promising class of anticancer compounds: 5-aryl-1H-1,2,4-triazol-3-amines.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5] This reaction is well-suited for the derivatization of this compound, allowing for the coupling of various aryl and heteroaryl boronic acids to the triazole core. The general scheme for this transformation is depicted below.

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reaction Conditions reactant1 This compound product 5-Aryl-1H-1,2,4-triazol-3-amine reactant1->product Suzuki Coupling reactant2 Aryl/Heteroaryl Boronic Acid reactant2->product catalyst Pd Catalyst ligand Ligand base Base solvent Solvent experimental_workflow start Start: Assemble Reagents setup Reaction Setup: - Add this compound,  arylboronic acid, and Na₂CO₃ to a flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert solvent_cat Solvent & Catalyst Addition: - Add degassed 1,4-dioxane/water. - Add Pd(PPh₃)₄. inert->solvent_cat reaction Reaction: - Heat to 80-100 °C. - Monitor by TLC/LC-MS. solvent_cat->reaction workup Work-up: - Cool to room temperature. - Dilute with water and extract with ethyl acetate. reaction->workup purification Purification: - Wash organic layer with brine. - Dry over MgSO₄. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization Tubulin_Inhibition cluster_pathway Mechanism of Action: Tubulin Inhibition drug 5-Aryl-1H-1,2,4-triazol-3-amine Derivative tubulin Tubulin Dimers drug->tubulin Binds to microtubules Microtubule Formation drug->microtubules Inhibits tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. My approach is rooted in mechanistic understanding and practical, field-tested advice to ensure your success.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. The primary challenge in its synthesis lies in the selective monobromination of the electron-rich 3-amino-1,2,4-triazole precursor. The activating nature of the amino group makes the triazole ring highly susceptible to electrophilic substitution, often leading to the formation of the undesired 3,5-dibromo-1H-1,2,4-triazole byproduct.[1] This guide will provide two primary strategies to address this challenge: a carefully controlled direct bromination and a more selective Sandmeyer reaction pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Low or No Yield of this compound

Q1: I performed the direct bromination of 3-amino-1,2,4-triazole, but my yield is very low, and I mostly recovered the starting material. What went wrong?

A1: This issue commonly arises from several factors:

  • Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS). Due to potential decomposition or side reactions, a slight excess (1.05-1.1 equivalents) may be beneficial.

  • Reaction Temperature Too Low: Electrophilic aromatic substitution, even on an activated ring, requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be impractically slow. For NBS bromination in a polar aprotic solvent like DMF or acetonitrile, a temperature range of 0 °C to room temperature is a good starting point.

  • Poor Quality of Reagents: Ensure your 3-amino-1,2,4-triazole is pure and dry. The presence of impurities can interfere with the reaction. Similarly, your brominating agent should be of high purity. NBS can degrade over time, so using a freshly opened bottle or recrystallized material is recommended.

  • Incorrect Solvent: The choice of solvent is crucial. Highly polar solvents can stabilize the charged intermediates in the reaction, facilitating the substitution. Acetonitrile, DMF, and acetic acid are common choices.

Q2: I am attempting the Sandmeyer reaction, but I am not seeing any product formation after adding the copper(I) bromide and the diazotized intermediate. What are the likely causes?

A2: The Sandmeyer reaction is a multi-step process where failure can occur at several points:

  • Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. Ensure your sodium nitrite solution is fresh and added slowly to the acidic solution of the amine. You can test for the presence of excess nitrous acid with starch-iodide paper (will turn blue/black).

  • Premature Decomposition of the Diazonium Salt: Diazonium salts of five-membered heterocyles can be unstable. It is crucial to use the diazotized intermediate immediately in the next step without allowing it to warm up.

  • Inactive Copper(I) Catalyst: Copper(I) salts can oxidize to copper(II) on exposure to air. It is best to use freshly purchased, high-purity CuBr or to wash older catalyst with a reducing agent to remove any Cu(II) impurities.

  • Incorrect pH: The diazotization step requires a strongly acidic medium (e.g., HBr/water). The subsequent Sandmeyer reaction also proceeds under acidic conditions.

Formation of Impurities

Q3: My final product is contaminated with a significant amount of a second, less polar compound. I suspect it's the di-bromo byproduct. How can I prevent its formation?

A3: The formation of 3,5-dibromo-1H-1,2,4-triazol-3-amine is the most common side reaction in direct bromination. Here’s how to minimize it:

  • Strict Stoichiometric Control: Use no more than 1.05 equivalents of your brominating agent. Adding the brominating agent slowly as a solution to the reaction mixture can help to avoid localized high concentrations that favor di-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can increase the selectivity for mono-bromination.

  • Alternative Synthetic Route: If di-bromination remains a persistent issue, the Sandmeyer reaction is the recommended alternative as it proceeds through a different mechanism that ensures mono-substitution at the 3-position.

Q4: How do I remove the 3,5-dibromo byproduct from my desired this compound?

A4: Separation can be challenging due to the similar nature of the compounds.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution with a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar solvent (like dichloromethane or hexanes) should allow for separation. The di-bromo compound, being less polar, should elute first.

  • Recrystallization: This may be effective if there is a significant difference in solubility between the mono- and di-bromo products in a particular solvent system. Experiment with different solvents (e.g., ethanol, water, or mixtures) to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor, or vice versa.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-1H-1,2,4-triazole (Precursor)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Aminoguanidine bicarbonate (136 g, 1.0 mol)

  • Formic acid (98-100%, 48 g, 1.05 mol)

  • Ethanol (95%)

Procedure:

  • To 136 g of finely powdered aminoguanidine bicarbonate in a 500-mL round-bottomed flask, cautiously add 48 g of 98-100% formic acid.

  • Gently heat the foaming mixture until gas evolution ceases and a clear solution is formed.

  • Maintain the solution at 120 °C for 5 hours.

  • After cooling, add 500 mL of 95% ethanol and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol to dryness to obtain 3-amino-1,2,4-triazole as a colorless crystalline solid.

  • The product can be further purified by recrystallization from ethanol.

Expected YieldMelting Point
95-97%152-156 °C
Protocol 2: Direct Bromination

Materials:

  • 3-amino-1H-1,2,4-triazole (8.4 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (18.7 g, 1.05 mol)

  • Acetonitrile (200 mL)

Procedure:

  • Dissolve 3-amino-1H-1,2,4-triazole in 100 mL of acetonitrile in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS in 100 mL of acetonitrile.

  • Add the NBS solution dropwise to the cooled triazole solution over 1 hour with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sandmeyer Reaction

Step A: Diazotization

  • Dissolve 3-amino-1H-1,2,4-triazole (8.4 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL) in a flask and cool to 0-5 °C.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool the solution.

  • Slowly add the cold sodium nitrite solution to the triazole solution, keeping the temperature below 5 °C.

Step B: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution from Step A to the copper(I) bromide solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Visualizing the Process

Reaction Pathways

Synthesis_Pathways A 3-amino-1H-1,2,4-triazole B This compound (Desired Product) A->B Direct Bromination (NBS) C 3,5-Dibromo-1H-1,2,4-triazol-3-amine (Byproduct) A->C Over-bromination D Diazonium Salt Intermediate A->D Diazotization (NaNO2, HBr) D->B Sandmeyer Reaction (CuBr)

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision start Low Yield or No Reaction decision_point_1 Which Route? start->decision_point_1 check_reagents Check Reagent Quality & Stoichiometry check_temp Verify Reaction Temperature check_reagents->check_temp check_diazotization Confirm Diazotization (Sandmeyer) check_catalyst Check Catalyst Activity (Sandmeyer) check_diazotization->check_catalyst impurity Di-bromo Impurity control_stoichiometry Use <= 1.05 eq. Brominating Agent impurity->control_stoichiometry purify Purify via Column Chromatography impurity->purify lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp switch_route Switch to Sandmeyer Reaction lower_temp->switch_route decision_point_1->check_reagents Direct Bromination decision_point_1->check_diazotization Sandmeyer

References

Technical Support Center: Purification of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-1H-1,2,4-triazol-3-amine (CAS: 389122-08-1). This document is designed for researchers, medicinal chemists, and drug development professionals who are handling this important synthetic intermediate.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the typical impurities I should expect from the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 3-amino-1,2,4-triazole or the brominating agent used.

  • Over-brominated Species: Di- or tri-brominated triazole derivatives, especially if reaction conditions are not carefully controlled.

  • Isomeric Byproducts: Depending on the synthesis, regioisomers may form.

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup, and inorganic salts from neutralization or quenching steps.

Q2: My isolated crude product is a light beige or off-white powder. Is this normal?

A2: Yes, this is quite common. While the pure compound is often described as a white solid, slight impurities remaining from the synthesis can impart a light beige or off-white color.[2][3] The color should lighten significantly upon successful purification. A persistent dark color may indicate substantial impurities requiring more rigorous purification.

Q3: What are the primary recommended purification methods for this compound?

A3: The two most effective and widely applicable methods are recrystallization and flash column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when the crude product is already of relatively high purity (>90%). It is scalable and cost-effective.

  • Flash Column Chromatography is superior for separating complex mixtures containing multiple components or when higher purity is required.[4]

Q4: What is the solubility profile of this compound?

A4: While specific solubility data is not extensively published, based on its structure (a polar heterocyclic amine), it is expected to have good solubility in polar protic solvents like ethanol, methanol, and water (especially with heating), and polar aprotic solvents like DMF and DMSO. Its solubility will be lower in less polar solvents like ethyl acetate and dichloromethane, and very low in non-polar solvents like hexanes. This differential solubility is the key to successful purification by both recrystallization and chromatography.

Part 2: Troubleshooting Guide: Common Purification Issues

This section is formatted to help you diagnose and solve specific problems encountered during purification.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Potential Cause 1: Presence of Impurities. Impurities can act as a eutectic mixture, depressing the melting point and preventing the formation of a stable crystal lattice.

  • Solution 1: Attempt to "seed" the supersaturated solution with a tiny crystal of pure product, if available. Alternatively, gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If oiling persists, the purity of the crude material is likely too low for recrystallization, and column chromatography should be used first.

  • Potential Cause 2: Inappropriate Solvent Choice or Cooling Rate. The solvent may be too good, keeping the compound dissolved even at low temperatures. Conversely, cooling the solution too rapidly can cause the product to crash out as an amorphous oil.

  • Solution 2: Re-heat the solution to dissolve the oil, then add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexanes if you are using ethyl acetate) dropwise until the solution becomes slightly turbid. Allow the solution to cool very slowly, first to room temperature and then in a refrigerator or ice bath.

Problem 2: The compound is streaking or tailing badly on my silica gel column.

  • Potential Cause: Strong Interaction with Acidic Silica. this compound contains a basic amine group which can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape and difficult elution.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol. This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.[5] Alternatively, consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column, which are better suited for purifying basic compounds.[5]

Problem 3: My final product shows a broad melting point range.

  • Potential Cause: Residual Impurities or Solvent. A broad melting point is a classic indicator of an impure compound. It could also be caused by trapped solvent within the crystal lattice.

  • Solution: Re-purify the material using the same or an alternative method. If column chromatography was used, try recrystallization. Ensure the purified solid is dried thoroughly under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), to remove all residual solvent.

Problem 4: Low recovery after column chromatography.

  • Potential Cause 1: Compound is Irreversibly Sticking to the Column. This is an extreme case of the issue described in Problem 2. The compound may be too polar for the chosen eluent system.

  • Solution 1: Increase the polarity of your mobile phase. If you are running a gradient of ethyl acetate in hexanes, try switching to a gradient of methanol in dichloromethane (DCM). Remember to add a basic modifier like TEA.[5]

  • Potential Cause 2: Product Degradation on Silica. Although less common, some sensitive compounds can degrade on the acidic surface of silica gel.

  • Solution 2: Deactivate the silica gel by pre-treating it with the mobile phase containing the basic modifier. Alternatively, use a less acidic stationary phase like neutral alumina.

Part 3: Detailed Purification Protocols
Workflow for Selecting a Purification Method

The choice between recrystallization and chromatography depends on the initial purity of your crude material and the desired final purity.

G start Crude this compound check_purity Assess Crude Purity (e.g., by TLC, 1H NMR) start->check_purity recrystallize Protocol 1: Recrystallization check_purity->recrystallize >90% Pure & Few Impurities chromatography Protocol 2: Flash Column Chromatography check_purity->chromatography <90% Pure or Complex Mixture re_evaluate Re-evaluate Purity. Still impure? recrystallize->re_evaluate final_product Pure Product (>98%) chromatography->final_product re_evaluate->chromatography Yes re_evaluate->final_product No

Caption: Decision tree for purification strategy.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective when the crude material is of relatively high purity.

Methodology:

  • Solvent Screening: In a test tube, dissolve a small amount of crude material (20-30 mg) in a minimal volume of hot ethanol.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add ethanol portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the method of choice for purifying complex mixtures or for achieving very high purity.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.25-0.35. A common starting point is a gradient of methanol (MeOH) in dichloromethane (DCM). For example, test 2%, 5%, and 10% MeOH in DCM. Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent peak tailing.

  • Column Packing: Pack a flash chromatography column with silica gel, using your chosen initial mobile phase (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a strong solvent (like methanol), adding silica gel, and evaporating the solvent. This powder is then carefully added to the top of the packed column.

  • Elution: Run the column using a gradient elution. Start with a less polar mobile phase (e.g., 1% MeOH in DCM + 1% TEA) and gradually increase the polarity (e.g., to 10% MeOH in DCM + 1% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Method Comparison
FeatureRecrystallizationFlash Column Chromatography
Best For High-purity crude (>90%)Low-purity or complex mixtures
Throughput High (can be scaled easily)Lower (limited by column size)
Solvent Usage ModerateHigh
Purity Achieved Good to ExcellentExcellent to High
Cost LowHigh (silica gel, large solvent volumes)
Time ShorterLonger
Part 4: References
  • LabSolutions. this compound.--INVALID-LINK--

  • Haihang Industry. this compound Cas 389122-08-1.--INVALID-LINK--

  • Biointerface Research in Applied Chemistry. Selective Bromocyclization of 5-Amino-4-Alkenyl-1,2,4- Triazole-3-Thione.--INVALID-LINK--

  • CymitQuimica. this compound.--INVALID-LINK--

  • Smolecule. 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine.--INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.--INVALID-LINK--

  • National Institutes of Health (NIH). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.--INVALID-LINK--

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.--INVALID-LINK--

  • BLDpharm. 389122-08-1|this compound.--INVALID-LINK--

  • SciELO. Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol.--INVALID-LINK--

  • GETCHEM. this compound Cas 389122-08-1.--INVALID-LINK--

  • Biosynth. 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine.--INVALID-LINK--

  • Sigma-Aldrich. 3-bromo-1H-1,2,4-triazol-5-amine.--INVALID-LINK--

  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.--INVALID-LINK--

  • Thermo Fisher Scientific. Protein Purification Support—Troubleshooting.--INVALID-LINK--

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?--INVALID-LINK--

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.--INVALID-LINK--

References

Common side reactions in the synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical building block in medicinal chemistry and drug development, valued for its role in constructing more complex bioactive compounds.[1][2] However, its synthesis can be accompanied by challenges, including the formation of persistent impurities and issues with yield and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common side reactions and provide field-proven protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their main drawbacks?

There are two predominant pathways starting from the readily available 3,5-diamino-1H-1,2,4-triazole (Guanazole):

  • Direct Electrophilic Bromination: This method involves the direct reaction of Guanazole with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). While seemingly straightforward, this route's primary challenge is controlling selectivity. The two amino groups activate the triazole ring, making it susceptible to over-bromination.

  • Sandmeyer-Type Reaction: This route involves the mono-diazotization of one amino group on Guanazole, followed by a copper(I) bromide-mediated displacement of the diazonium group.[3][4] This method can offer better control but is mechanistically more complex and sensitive to reaction conditions, with potential for several side reactions.[5][6]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis. We will explore the mechanistic origins of these problems and provide actionable solutions.

Scenario 1: Low Yield & Multiple Byproducts in Direct Bromination

Problem: "My reaction of Guanazole with NBS resulted in a low yield of the desired product and a complex mixture of spots on my TLC plate that are difficult to separate."

Root Cause Analysis: The 1,2,4-triazole ring system, particularly when substituted with two electron-donating amino groups, is highly activated towards electrophilic substitution. This high reactivity is the primary cause of side reactions.

  • Over-bromination: The most common side product is the di-bromo derivative, where both the 5-position and another position on the ring are brominated. This occurs when the concentration of the electrophilic bromine species is too high or the reaction is allowed to proceed for too long.

  • Ring Decomposition: Aggressive brominating conditions (e.g., excess Br₂ in a strong acid) can lead to the oxidative decomposition of the electron-rich triazole ring, resulting in a complex tar-like mixture.

  • Formation of Isomeric Byproducts: Depending on the tautomeric form of the starting triazole, bromination could potentially occur at different positions, although the 5-position is generally most susceptible.[7]

Troubleshooting Workflow: Direct Bromination

Caption: Troubleshooting workflow for direct bromination issues.

Recommended Solutions & Protocols:

Problem ObservedPotential CauseRecommended Solution
Di-bromo impurity Excess brominating agent or high reactivity.Use N-Bromosuccinimide (NBS) for a controlled, slow release of bromine. Add NBS portion-wise at a reduced temperature (0-5 °C). Carefully control stoichiometry (start with 1.0 equivalent).
Reaction produces tar Ring decomposition under harsh conditions.Avoid using elemental bromine with strong acids. Use a less polar solvent like acetonitrile or THF instead of highly polar or acidic media.[8]
Low conversion Insufficient activation or insoluble starting material.Ensure the Guanazole is fully dissolved before adding the brominating agent. A co-solvent like DMF can be used, but care must be taken during workup.

Protocol 1: Controlled Mono-bromination with NBS

  • Suspend 3,5-diamino-1H-1,2,4-triazole (1.0 eq) in acetonitrile (10 mL per 1 g).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) in small portions over 30-60 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). Look for the disappearance of the starting material and the appearance of a new, less polar spot.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure. The product often precipitates and can be collected by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove succinimide.

  • Purification: If necessary, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel.

Scenario 2: Reaction Failure & Azo-Coupling in Sandmeyer Reaction

Problem: "I attempted the Sandmeyer reaction on Guanazole. After adding NaNO₂, the solution turned a deep red/brown color, and upon workup, I isolated a sticky, colored solid instead of my desired product."

Root Cause Analysis: The Sandmeyer reaction is a powerful tool but requires precise control over several parameters. The key intermediate, the diazonium salt, is often unstable and can participate in undesirable side reactions.[9]

  • Azo-Coupling: The most common side reaction is the electrophilic diazonium salt reacting with the still-nucleophilic unreacted 3,5-diamino-1H-1,2,4-triazole. This forms a highly colored and often intractable azo-coupled dimer. This happens when diazotization is slow or incomplete, allowing both species to be present simultaneously.

  • Phenol Formation: If the diazonium salt is exposed to water at elevated temperatures, it can be hydrolyzed to form the corresponding 5-hydroxy-1H-1,2,4-triazol-3-amine.

  • Incomplete Diazotization: Insufficient acid or sodium nitrite, or temperatures above 5 °C, can lead to incomplete formation of the diazonium salt, leaving starting material that will complicate purification.

Mechanism of Key Side Reactions in Sandmeyer Synthesis

Sandmeyer_Side_Reactions cluster_main Desired Pathway cluster_side1 Azo Coupling cluster_side2 Hydrolysis A Guanazole B Diazonium Salt A->B NaNO₂, HBr 0-5°C C 5-Bromo Product B->C CuBr D Azo Dimer (Colored Impurity) B->D Reacts with unreacted Guanazole (A) E 5-Hydroxy Product (Phenol Impurity) B->E H₂O, > 5°C

Caption: Competing reactions in the Sandmeyer synthesis pathway.

Recommended Solutions & Protocols:

Problem ObservedPotential CauseRecommended Solution
Deep red/brown color formation Azo-coupling side reaction.Ensure a sufficiently acidic environment (e.g., 3-4 eq of HBr) to keep the unreacted amine protonated and non-nucleophilic. Add the sodium nitrite solution slowly and subsurface to ensure rapid mixing and diazotization.
Low yield, phenol impurity detected Hydrolysis of the diazonium salt.Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and copper-catalyzed steps. Prepare the CuBr solution separately and add the cold diazonium salt solution to it.
Significant starting material remains Incomplete diazotization.Use fresh sodium nitrite. Ensure the temperature does not rise, as nitrous acid is unstable. Allow sufficient time for the diazotization to complete before adding to the copper solution.

Protocol 2: Sandmeyer Reaction for Controlled Bromination

  • Diazotization:

    • Dissolve 3,5-diamino-1H-1,2,4-triazole (1.0 eq) in 48% hydrobromic acid (HBr, 4.0 eq) cooled to 0 °C.

    • In a separate flask, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold water.

    • Add the NaNO₂ solution dropwise to the triazole solution, keeping the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (1.0 eq) at room temperature. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of N₂ gas should be observed.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Work-up & Purification:

    • Neutralize the reaction mixture carefully with a cold, concentrated solution of ammonium hydroxide to pH ~8-9.

    • The crude product often precipitates. Filter the solid and wash thoroughly with water.

    • Extract the aqueous filtrate with ethyl acetate to recover any dissolved product.

    • Combine the solid precipitate with the concentrated organic extracts and purify by column chromatography or recrystallization.

Final Recommendations

For researchers new to this synthesis, the Direct Bromination using NBS (Protocol 1) is often the recommended starting point due to its operational simplicity. However, if selectivity remains a challenge, the Sandmeyer Reaction (Protocol 2) , while more complex, offers a higher degree of control when executed with precision. Always ensure proper safety precautions are taken, particularly when handling bromine and working with potentially unstable diazonium salts.

References

Overcoming solubility issues with 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-1H-1,2,4-triazol-3-amine (C₂H₃BrN₄). This molecule is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents, including potential kinase inhibitors and anticancer compounds.[1][2][3] However, its utility is often hampered by a significant, though common, challenge in drug development: poor aqueous solubility.[4] The planar, heterocyclic structure and potential for strong intermolecular hydrogen bonding in its solid state can lead to high crystal lattice energy, making it difficult to dissolve in aqueous media.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical, step-by-step protocols to diagnose, troubleshoot, and overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical to addressing its solubility. The molecule contains both a hydrogen-bond-donating amine group and hydrogen-bond-accepting triazole nitrogens, along with a hydrophobic bromine atom. This amphiphilic nature dictates its complex solubility behavior.

PropertyValueSource
Molecular Formula C₂H₃BrN₄[1][5]
Molecular Weight 162.98 g/mol [1][6]
Appearance Light beige to white solid/powder[5][7]
Storage 2-8°C, inert atmosphere, keep in dark place[6]
SMILES NC1=NNC(Br)=N1[6]
Predicted LogP 0.58[8]

The key to its solubility lies in the basic amine group (-NH₂). This group can be protonated to form a more soluble salt, a principle that forms the basis for several of the strategies outlined below.[9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A: For initial stock solutions, polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) is the most common starting point. If DMSO is incompatible with your downstream application, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[11] Always start with a small amount of your compound to test solubility before committing your entire batch.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening?

A: This is a classic issue known as "precipitation upon dilution."[11] The compound is soluble in the highly polar organic DMSO, but its concentration exceeds its thermodynamic solubility limit in the final aqueous buffer. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. The troubleshooting guide below provides detailed protocols to mitigate this.

Q3: How does pH affect the solubility of this compound?

A: The pH of the aqueous medium has a profound effect on the solubility of this compound due to the presence of the basic amine group.[9] In acidic conditions (lower pH), the amine group becomes protonated (forming -NH₃⁺), creating a positively charged species. This salt form is significantly more polar and, therefore, more soluble in water compared to the neutral form which is predominant at higher pH.[12][13]

Q4: I see a slight haze in my solution after dissolving the compound. Is it fully dissolved?

A: A haze or opalescence, even without visible particles, suggests that the compound may not be truly dissolved. It could be forming fine, colloidal aggregates. This is problematic as it leads to an overestimation of the compound's solubility and can cause inconsistent results in biological assays. True solutions should be clear and particle-free upon visual inspection.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides structured, step-by-step workflows for overcoming common solubility problems.

Workflow 1: General Troubleshooting for Poor Solubility

This decision tree provides a logical path to follow when encountering solubility issues.

G start Start: Dissolve Compound in Primary Solvent (e.g., DMSO) check1 Is the solution clear and particle-free? start->check1 sol_ok Solubility in stock solvent is adequate. Proceed to aqueous dilution. check1->sol_ok Yes heat_sonic Apply gentle heating (30-40°C) or sonication. Caution: Check compound stability first. check1->heat_sonic No dilute Dilute stock into aqueous buffer sol_ok->dilute check2 Is the solution clear now? heat_sonic->check2 check2->sol_ok Yes try_solvent Try alternative polar aprotic solvent (e.g., DMF, NMP). check2->try_solvent No check3 Does precipitation occur? dilute->check3 exp_ok Experiment Ready: Solution is stable. check3->exp_ok No protocol1 Go to Protocol 1: Optimize Dilution with Co-solvents check3->protocol1 Yes protocol2 Go to Protocol 2: Utilize pH Adjustment protocol1->protocol2 Still precipitates

Caption: Decision workflow for troubleshooting solubility.

Problem: Compound Precipitates from Aqueous Buffer After Dilution

This is the most common failure point. The goal is to create a more "hospitable" final environment for the compound to prevent it from exceeding its solubility limit.

Causality: Co-solvents are water-miscible organic solvents that, when added in small percentages to an aqueous buffer, reduce the overall polarity of the solvent system.[14] This "softens" the transition from the DMSO stock and increases the solubility of hydrophobic molecules.

Step-by-Step Methodology:

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20-50 mM). Ensure it is fully dissolved.

  • Select a Co-solvent: Common choices include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Create an intermediate stock by diluting your primary DMSO stock in your chosen co-solvent. For example, a 1:1 mixture of DMSO:PEG 400.

  • Final Dilution into Aqueous Buffer:

    • Pipette the required volume of your final aqueous buffer into a tube.

    • While vortexing the buffer, add the required volume of your DMSO or DMSO/co-solvent stock drop-wise to achieve the final desired concentration.

    • Crucially, ensure the final concentration of organic solvent (DMSO + co-solvent) is as low as possible, typically <1% and always <5%, to avoid artifacts in biological assays.

  • Validation: After dilution, let the solution sit for 15-30 minutes at room temperature. Visually inspect for any signs of precipitation against a dark background.

Co-Solvent System ExampleFinal DMSO (%)Final Co-Solvent (%)Benefit
DMSO only0.5%0%Simplest, but highest risk of precipitation.
DMSO + Ethanol0.5%0.5%Good for reducing polarity.
DMSO + PEG 4000.5%1.0%PEG 400 is an effective solubilizer.
Problem: Compound Fails to Dissolve Even in Pure DMSO

If the compound has poor solubility in the primary stock solvent, more robust methods are needed.

Causality: This method leverages the basic amine group. By preparing the stock solution in an acidic medium, we convert the molecule to its more soluble cationic salt form.[9][15]

Step-by-Step Methodology:

  • Prepare Acidic Solvent: Prepare a solution of 10-50 mM Hydrochloric Acid (HCl) in a 50:50 water:ethanol mixture. The ethanol acts as a co-solvent to first wet the compound.

  • Dissolution: Add the this compound powder directly to the acidic solvent system.

  • Energy Input: Use a vortex mixer and gentle sonication to aid dissolution. The formation of the hydrochloride salt should significantly enhance solubility.

  • pH Neutralization (If Required): For many assays, this acidic stock must be neutralized. When diluting into your final (likely buffered) aqueous medium, the buffer's capacity should be sufficient to bring the final pH to the desired physiological range (e.g., 7.4). Always verify the final pH of your assay solution.

  • Validation: Check the final solution for clarity. Be aware that if the buffer capacity is insufficient or the final concentration is too high, the compound may precipitate as it converts back to its less soluble neutral form.

Mechanism of pH-Dependent Solubility

The diagram below illustrates the chemical principle behind Protocol 2.

Caption: Equilibrium between the neutral and protonated forms.

Section 4: Advanced Formulation Strategies

If the methods above are insufficient, particularly for in-vivo studies, advanced formulation strategies may be required. These typically involve creating a new solid form of the compound with enhanced solubility properties.[16][17][18]

  • Complexation with Cyclodextrins: The hydrophobic this compound molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[11]

  • Amorphous Solid Dispersions: The compound can be molecularly dispersed within a water-soluble polymer matrix (e.g., PVP, HPMC). This prevents the formation of the stable crystal lattice, and upon contact with water, the polymer dissolves, releasing the drug in a high-energy, supersaturated state that enhances absorption.[16][17]

  • Micronization/Nanonization: Reducing the particle size of the solid compound increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[19][20] This is a physical modification rather than a chemical one.

These advanced methods require specialized equipment and expertise but offer powerful solutions for compounds with persistent solubility challenges.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-1H-1,2,4-triazol-3-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Bromo-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of novel derivatives from this versatile building block. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry due to its stability and diverse biological activities, making the optimization of its derivatization a critical step in many research endeavors.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, is poorly soluble in my reaction solvent. What can I do?

A1: Poor solubility is a common hurdle. Here are several strategies to address this:

  • Solvent Selection: this compound is a polar molecule. Consider using polar aprotic solvents such as DMF, DMSO, or NMP, which are often effective for dissolving such heterocyclic compounds.[2]

  • Co-solvent Systems: Employing a co-solvent system can enhance solubility. For instance, a mixture of a less polar solvent like dioxane or toluene with a more polar one like DMF might provide the desired solubility profile.

  • Temperature: Gently warming the solvent while stirring can significantly improve the dissolution of your starting material. However, be mindful of the thermal stability of the triazole and other reagents.

  • Sonication: Using an ultrasonic bath can aid in dissolving suspended particles and breaking up aggregates.

  • pH Adjustment: If your reaction conditions permit, adjusting the pH might alter the ionization state of the triazole and improve its solubility. However, this should be done with caution as it can affect the reactivity of the amine and the triazole ring.

Q2: I am attempting an N-arylation reaction, but I am observing no product formation or very low conversion. What are the likely causes?

A2: Failure to form the desired N-arylated product can stem from several factors related to the reaction setup and reagents. Key areas to investigate include:

  • Catalyst System: The choice of catalyst and ligand is paramount for successful C-N cross-coupling reactions like the Buchwald-Hartwig or Chan-Evans-Lam reactions.[3][4]

    • Palladium vs. Copper: For aryl halides, palladium catalysts (e.g., Pd₂(dba)₃) with appropriate phosphine ligands are often effective.[2] For arylboronic acids (Chan-Evans-Lam coupling), copper catalysts like Cu(OAc)₂ are commonly used.[3]

    • Catalyst Deactivation: Ensure your catalyst has not been deactivated by exposure to air or moisture. Use fresh catalyst and proper inert atmosphere techniques.

  • Base Selection: The base plays a crucial role in activating the amine and facilitating the catalytic cycle. The strength and nature of the base can significantly impact the reaction outcome.

    • Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic bases (DBU, t-BuONa).[3][5] The choice depends on the specific reaction and solvent.

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and maintain this atmosphere throughout the reaction.[2]

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is crucial; too low, and the reaction may not start, too high, and you risk decomposition of starting materials or products. Typical temperature ranges are between 80-150 °C.[2]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Derivatized Product

You've successfully formed some product, but the yield is disappointingly low. Here’s a systematic approach to troubleshoot this issue.

Q: I'm getting a low yield in my N-arylation of this compound. How can I improve it?

A: Optimizing several parameters can significantly boost your yield. Consider the following:

1. Re-evaluate Your Reaction Conditions:

  • Catalyst Loading: While catalytic amounts are required, too little catalyst can lead to incomplete conversion. Conversely, excessive catalyst can sometimes lead to side reactions. A typical starting point is 1-10 mol% for the catalyst. A screen of catalyst loading can be beneficial.

  • Ligand Choice (for Pd-catalyzed reactions): The ligand choice is critical. Different ligands (e.g., XPhos, SPhos, BINAP) can have a profound effect on yield. If one ligand is not working well, screen a panel of others.

  • Base Strength and Stoichiometry: The amount of base is also important. Typically, 1.5 to 3 equivalents of base are used.[3] A stronger base might be necessary for less reactive substrates.

  • Solvent Polarity: The solvent can influence the reaction rate and selectivity. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).

Experimental Protocol: Screening for Optimal N-Arylation Conditions

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1 equiv.).

  • Reagent Addition:

    • Add the arylating agent (e.g., aryl bromide or arylboronic acid) (1.2-1.5 equiv.).

    • Add the catalyst (e.g., Pd₂(dba)₃ or Cu(OAc)₂) (5 mol%).

    • For Pd-catalyzed reactions, add the ligand (10 mol%).

    • Add the base (2-3 equiv.).

    • Add the solvent.

  • Reaction: Seal the vials and heat to the desired temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Analysis: Once the reaction is complete, or after a set time, analyze the crude reaction mixture to determine the relative conversion to the desired product.

Table 1: Example Optimization Table for N-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)Toluene10035
2Pd₂(dba)₃ (5)XPhos (10)Cs₂CO₃ (2)Toluene10055
3Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene10065
4Cu(OAc)₂ (10)NoneDBU (3)DCMRT77 (with boronic acid)[3]

2. Check for Competing Reactions:

  • Homocoupling: The arylating agent can sometimes couple with itself, especially at high temperatures or with certain catalysts.

  • Dehalogenation: The bromo group on the triazole could be reduced under certain conditions.

  • Multiple Derivatizations: The triazole ring has multiple nitrogen atoms that could potentially be derivatized. Analyze your crude product mixture carefully for isomers.

Q: I see multiple spots on my TLC plate, and my NMR spectrum is complex. What could be the issue?

A: This suggests the formation of side products or isomers. Here's how to diagnose and address this:

  • Isomer Formation: The 1,2,4-triazole ring has two potential sites for N-derivatization (N1 and N2). The regioselectivity of the reaction can be influenced by the reaction conditions.

    • Steric Hindrance: Bulky arylating agents may favor derivatization at the less sterically hindered nitrogen.

    • Electronic Effects: The electronic properties of the arylating agent and the triazole can also direct the substitution pattern.

  • Purification: If isomer formation is unavoidable under your current conditions, you may need to rely on careful chromatographic purification to isolate the desired product.

Diagram 1: Potential N-Arylation Sites

G cluster_0 This compound cluster_1 Arylating Agent (Ar-X) start Br-C1-N1(H)-C2(=N2)-N3(H)-C1 | NH2 N1_product N1-Aryl Isomer start->N1_product N1-Arylation N2_product N2-Aryl Isomer start->N2_product N2-Arylation aryl Ar-X G start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion side_products Side Products or Isomers? check_conversion->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Base) check_conversion->optimize_conditions Yes check_reagents Check Reagent Purity & Activity side_products->check_reagents No analyze_crude Analyze Crude Mixture (LC-MS, NMR) side_products->analyze_crude Yes success Improved Yield optimize_conditions->success check_reagents->optimize_conditions modify_conditions Modify Conditions to Improve Selectivity analyze_crude->modify_conditions purification Optimize Purification modify_conditions->purification purification->success

References

Technical Support Center: Navigating the Stability of 5-Bromo-1H-1,2,4-triazol-3-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-1,2,4-triazol-3-amine (Compound 1 ), a critical building block for novel therapeutics and functional materials. Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on a stable triazole core, makes it highly valuable. However, this reactivity profile also presents stability challenges, particularly decomposition during synthetic transformations. This guide provides in-depth, field-proven insights to help you anticipate and mitigate these challenges, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black and my yield is very low. Is this decomposition of my starting material?

A1: Yes, a dark coloration is a common indicator of decomposition. This is often due to a process called debromination, where the bromine atom is reductively cleaved from the triazole ring.[1] This can be initiated by several factors in your reaction, including excessive heat, strong bases, or certain transition metal catalysts, leading to a complex mixture of byproducts. Monitoring your reaction by TLC or LC-MS for the appearance of 3-amino-1H-1,2,4-triazole (the debrominated analog) can confirm this pathway.

Q2: What are the primary decomposition pathways I should be aware of?

A2: The two most prevalent decomposition pathways for this compound are:

  • Reductive Debromination: Cleavage of the C-Br bond to form the parent 3-amino-1,2,4-triazole. This is often catalyzed by palladium catalysts in the presence of a hydrogen source (e.g., alcohols, amines, or formate salts) and a base.[2] The C-Br bond dissociation energy is significantly lower than C-Cl or C-F bonds, making it more susceptible to cleavage.[1]

  • Base-Mediated Ring Instability: While the 1,2,4-triazole ring is generally stable under various conditions, strong bases can deprotonate the ring or the exocyclic amine.[3] This can alter the electronic properties of the heterocycle, potentially leading to ring-opening or undesired condensation reactions, especially at elevated temperatures.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and purity, the compound should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2-8°C.[4][5] Exposure to light, moisture, and atmospheric oxygen can accelerate degradation over time. Cold-chain transportation is often recommended by suppliers.[5]

Troubleshooting Guide: Common Reaction Scenarios

This section addresses specific issues encountered during common synthetic applications.

Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Issue: Significant formation of the debrominated byproduct is observed, competing with the desired cross-coupled product.

Root Cause Analysis: Palladium catalysts, particularly in their Pd(0) state, can readily insert into the C-Br bond. If the subsequent steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling or oxidative addition of the amine in Buchwald-Hartwig) are slow, the intermediate aryl-palladium species can undergo protonolysis, leading to debromination.[2][6] This is exacerbated by hydrogen-donating solvents (like 2-propanol) or certain bases.

Solutions & Mitigation Strategies:

StrategyRationale & ExplanationIncompatible Conditions to Avoid
Ligand Selection Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands accelerate the rate-limiting steps of the catalytic cycle, outcompeting the debromination side reaction.Minimalist ligands like PPh3 which can lead to faster Pd(0) formation but slower catalytic turnover.
Base Selection Employ weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often excellent choices.[2]Strong organic bases (e.g., DBU, DIPEA) or strong inorganic bases (e.g., NaOH, NaOtBu) which can promote side reactions.[7]
Solvent Choice Use aprotic solvents like dioxane, toluene, or DME. These solvents do not act as hydrogen donors.Protic solvents like isopropanol or ethanol which can serve as hydride sources for reductive dehalogenation.[2]
Temperature Control Run the reaction at the lowest effective temperature. While heat is often required, excessive temperatures can increase the rate of decomposition.Prolonged heating at temperatures >120°C.
Scenario 2: Instability during N-Alkylation or N-Arylation

Issue: The reaction fails to proceed cleanly, resulting in multiple unidentified products and low recovery of the desired N-substituted product.

Root Cause Analysis: this compound possesses multiple nucleophilic sites: the exocyclic amino group and the ring nitrogens.[8] Under harsh basic conditions, regioselectivity can be poor, and the increased electron density on the deprotonated ring can render it susceptible to other reactions.

Solutions & Mitigation Strategies:

  • Protecting Group Strategy: Consider protecting the exocyclic amino group if regioselectivity is a problem. A Boc or SEM group can direct alkylation/arylation to a ring nitrogen and can be removed later.[6]

  • Optimize Base and Temperature: Use a mild base like potassium carbonate (K2CO3) and a polar aprotic solvent like DMF or acetonitrile. Run the reaction at room temperature if possible, or with gentle heating (40-60°C).

  • Alternative Coupling Methods: For N-arylation, consider using a Buchwald-Hartwig amination approach, coupling the bromo-triazole with an amine. This provides better control and regioselectivity compared to classical SNAr reactions.[9]

Visualizing Stability & Reaction Planning

To effectively plan your experiments, it's crucial to visualize the competing pathways.

Diagram 1: Key Decomposition Pathways This diagram illustrates the primary degradation routes for Compound 1 under typical reaction stress. The desired reaction pathway must be kinetically favored over these decomposition routes.

G A This compound (1) B Desired Product (e.g., Cross-Coupling) A->B   Productive Pathway   (Optimized Conditions) C Debromination Product (3-Amino-1,2,4-triazole) A->C Reductive Dehalogenation (e.g., Pd(0), H-donor, Base) D Other Degradants (Ring Opening, Polymerization) A->D Base/Thermal Stress (Strong Base, High Temp)

Diagram 2: Workflow for a Stability-First Cross-Coupling Reaction This workflow outlines a systematic approach to setting up a cross-coupling reaction, prioritizing the stability of the starting material.

G start Start: Plan Reaction reagent_prep 1. Reagent Preparation - Use anhydrous, aprotic solvent (e.g., Dioxane) - Degas solvent thoroughly (3x freeze-pump-thaw) start->reagent_prep vessel_prep 2. Vessel Setup - Flame-dry glassware under vacuum - Backfill with inert gas (Argon) reagent_prep->vessel_prep reagent_add 3. Reagent Addition (under Argon) - Add Base (e.g., K3PO4) - Add Boronic Acid/Ester - Add Compound 1 - Add Ligand & Pd Catalyst LAST vessel_prep->reagent_add reaction 4. Reaction - Heat to lowest effective temp (e.g., 80-100°C) - Monitor by LC-MS for conversion & byproduct formation reagent_add->reaction workup 5. Workup & Purification - Quench reaction - Proceed to extraction & chromatography reaction->workup end End: Pure Product workup->end

Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Enhanced Stability

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and this compound (1 , 1.0 equivalent).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add degassed 1,4-dioxane via syringe. To this suspension, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material and the appearance of the debrominated byproduct alongside the desired product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the desired product.

By carefully selecting reagents, controlling reaction parameters, and understanding the potential degradation pathways, the decomposition of this compound can be effectively managed, leading to successful and high-yielding synthetic outcomes.

References

Technical Support Center: Characterization of 5-Bromo-1H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-1,2,4-triazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process scientists who work with this versatile but often challenging class of compounds. The unique combination of a halogen atom, an amino group, and the triazole core imparts significant biological activity but also introduces specific hurdles in synthesis, purification, and analytical characterization.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the experimental workflow, from synthesis to final analysis.

Section 1.1: Synthesis & Purification Challenges

Question: My N-alkylation or N-arylation reaction on the triazole ring is low-yielding and produces multiple products. What is happening?

Answer:

This is a classic challenge stemming from the tautomerism and multiple nucleophilic sites within the this compound core.

  • Probable Causes:

    • Tautomerism: The 1,2,4-triazole ring exists in equilibrium between 1H, 2H, and 4H tautomers.[1][2] This presents multiple nitrogen atoms (N1, N2, N4) that can act as nucleophiles, leading to a mixture of regioisomers.

    • Ambident Nucleophilicity: Both the exocyclic amino group (-NH2) and the ring nitrogens are nucleophilic. While the ring nitrogens are generally more nucleophilic for alkylation, competitive reaction at the amino group can occur, especially with highly reactive electrophiles or under certain basic conditions.

    • Base Selection: The choice of base is critical. A base that is too strong can generate a dianion, increasing the complexity of the product mixture. A base that is too weak may not sufficiently deprotonate the triazole for efficient reaction.

    • Steric Hindrance: The bromine at C5 can sterically influence the accessibility of the adjacent N1 and N4 positions, favoring substitution at the less hindered nitrogen, but this is highly dependent on the electrophile's size.

  • Recommended Solutions:

    • Optimize Base and Solvent:

      • For alkylations, start with a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. This often favors N-alkylation over O-alkylation or reaction at the amino group.

      • For arylations, particularly Buchwald-Hartwig type couplings, a carefully selected palladium catalyst and ligand system is necessary, often with a stronger base like sodium tert-butoxide.[3]

    • Protecting Group Strategy: To ensure regioselectivity, consider protecting the exocyclic amino group. A Boc (tert-butyloxycarbonyl) group is a common choice. This prevents reaction at the amine and can simplify the product mixture, though it adds extra steps to the synthesis.[4]

    • Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary. This can often improve the kinetic selectivity for one regioisomer over others.

    • Purification Strategy: Expect to use column chromatography to separate the isomers. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically required. Analyzing fractions by TLC and ¹H NMR is essential to identify the desired product.

Question: I'm struggling to purify my final compound. It streaks on silica gel TLC plates and gives poor separation during column chromatography.

Answer:

This is a common issue related to the polarity and hydrogen-bonding capabilities of the amino-triazole core.

  • Probable Causes:

    • High Polarity: The presence of multiple nitrogen atoms and the amino group makes these compounds quite polar. They can interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and irreversible adsorption.

    • Hydrogen Bonding: The N-H protons on both the ring and the amino group are strong hydrogen bond donors, while the nitrogen atoms are acceptors. This self-association can affect how the molecule interacts with the stationary phase.

  • Recommended Solutions:

    • Modify the Mobile Phase:

      • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) or ammonia in methanol (e.g., a 95:5 DCM:MeOH mixture with 0.5% NH₄OH) can deprotonate the acidic sites on the silica gel, significantly improving peak shape and recovery.

      • Use a More Polar Solvent System: Systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are often necessary.

    • Use an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a superior alternative to silica gel.

      • Reverse-Phase Chromatography (C18): If the compound has sufficient organic character (e.g., from a large N-substituent), reverse-phase flash chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation.

    • Chemical Modification: If purification remains intractable, consider temporarily protecting the polar N-H groups (e.g., as Boc or Acetyl derivatives) to reduce polarity, facilitate purification, and then deprotect in the final step.

Section 1.2: Analytical & Spectroscopic Challenges

Question: Why is my compound poorly soluble in standard NMR solvents like CDCl₃, and why are the ¹H NMR peaks broad?

Answer:

Solubility and peak broadening are two of the most frequent characterization challenges for this compound class.

  • Probable Causes:

    • Poor Solubility: The planar, polar triazole ring and its ability to form strong intermolecular hydrogen bonds lead to high crystal lattice energy. This makes it difficult for less polar solvents like chloroform-d (CDCl₃) to break apart the solid-state structure.[5]

    • Proton Exchange and Tautomerism: The N-H protons (on the ring and the amino group) can undergo chemical exchange with each other or with trace amounts of water in the NMR solvent. If this exchange occurs on a timescale similar to the NMR experiment, it leads to significant peak broadening. The equilibrium between different tautomers in solution can also contribute to this effect.[1]

    • Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant nitrogen isotope, has a nuclear spin I=1 and is quadrupolar. Protons attached to or near a ¹⁴N atom can experience rapid relaxation, causing their signals to broaden.

  • Recommended Solutions & Protocols:

    • Choosing the Right Solvent:

      • DMSO-d₆ is the primary choice. Its high polarity and hydrogen-bond accepting nature are excellent for dissolving these compounds. The residual water peak in DMSO-d₆ is around 3.33 ppm, and the solvent peak is at 2.50 ppm.[6]

      • Other options include Methanol-d₄ (CD₃OD) or DMF-d₇, though exchange with the hydroxyl proton of methanol can be an issue.

    • Improving Signal Quality:

      • Increase Temperature: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C) can increase the rate of proton exchange, causing broad peaks to sharpen into a single, averaged signal. It can also improve solubility.

      • Dry the Solvent: Use a freshly opened ampule of deuterated solvent or solvent dried over molecular sieves to minimize exchange with water.

      • Use 2D NMR: Techniques like ¹H-¹³C HSQC and HMBC are invaluable. They correlate protons to their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC). Since carbon signals are not typically broadened by these exchange processes, these experiments can help you confidently assign the carbon skeleton and, by inference, the proton attachments, even if the 1D proton spectrum is poorly resolved.[7]

Question: The mass spectrum of my brominated triazole derivative shows a complex cluster of peaks for the molecular ion. How do I interpret this?

Answer:

The characteristic isotopic pattern of bromine is the key to interpreting the mass spectrum.

  • Cause & Interpretation:

    • Natural bromine exists as two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[8]

    • This means that any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), separated by 2 mass units (m/z). The peak at the lower mass corresponds to the molecule containing ⁷⁹Br, and the peak at the higher mass (M+2) corresponds to the molecule with ⁸¹Br.[9]

    • If your molecule contains two bromine atoms, you will see a characteristic 1:2:1 pattern of peaks for M, M+2, and M+4.[10]

  • Troubleshooting Fragmentation:

    • Loss of Br•: A common fragmentation pathway is the loss of a bromine radical (mass 79 or 81). Look for a prominent fragment that is 79/81 mass units lighter than the molecular ion cluster.

    • Loss of HCN or N₂: Heterocyclic rings like triazoles can fragment through the loss of stable small molecules like HCN (27 u) or N₂ (28 u).

    • High-Resolution Mass Spectrometry (HRMS): If the fragmentation is unclear, HRMS is essential. It provides a highly accurate mass measurement (to four decimal places), which allows you to determine the exact elemental composition of the molecular ion and key fragments, confirming your structure beyond doubt.

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable are this compound derivatives? A1: Generally, the 1,2,4-triazole ring is aromatic and quite stable to moderate heat and a range of pH conditions.[11] However, the C-Br bond can be susceptible to nucleophilic substitution, especially with strong nucleophiles or under palladium catalysis (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). They are also potentially sensitive to strong reducing conditions, which could lead to hydrodebromination. Storage in a cool, dark place under an inert atmosphere is recommended for long-term stability.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the core structure? A2: The exact shifts are highly dependent on the substituent and the solvent. However, a general guide for the unsubstituted parent compound in DMSO-d₆ is provided below. Use this as a starting point for analysis.

Atom Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Notes
C3 -~158-162Carbon bearing the amino group.
C5 -~135-140Carbon bearing the bromine atom.
NH (ring) 11.0 - 13.0-Broad, exchangeable proton. Position is very sensitive to concentration and temperature.
NH₂ (amino) 5.5 - 6.5-Broad, exchangeable protons.

Data are estimates based on typical values for related structures. Always confirm assignments with 2D NMR experiments.[12]

Q3: Are there any specific safety precautions I should take? A3: Yes. While specific toxicity data may be limited, you should treat all new chemical entities with caution.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating and inhaling dust.

  • Energetic Potential: Some nitrogen-rich heterocyclic compounds, particularly those with nitro groups or prepared as energetic salts, can be explosive or have high thermal instability.[14][15] While the parent structure is not typically explosive, derivatives should be handled with care, avoiding mechanical shock or high heat until their properties are well understood.

Part 3: Key Experimental Workflows & Visualizations

Workflow 1: Troubleshooting NMR Solubility & Signal Quality

This workflow provides a logical decision tree for obtaining a high-quality NMR spectrum from a challenging this compound derivative.

G start Start: Have new derivative for NMR solubility_test Test solubility in DMSO-d6 start->solubility_test dissolves Dissolves completely? solubility_test->dissolves run_rt_nmr Acquire 1D ¹H NMR at Room Temp. dissolves->run_rt_nmr Yes no_dissolves No, poor solubility dissolves->no_dissolves No peaks_sharp Are peaks sharp & resolved? run_rt_nmr->peaks_sharp yes_done Characterization Complete peaks_sharp->yes_done Yes no_broad No, peaks are broad peaks_sharp->no_broad No heat_nmr Re-acquire ¹H NMR at 60-80 °C no_broad->heat_nmr check_heat Peaks sharp now? heat_nmr->check_heat yes_heat_done Characterization Complete (Note temperature dependence) check_heat->yes_heat_done Yes no_still_broad No, still unresolved check_heat->no_still_broad No run_2d_nmr Acquire 2D NMR (HSQC, HMBC) no_still_broad->run_2d_nmr assign_structure Assign structure via C-H correlations run_2d_nmr->assign_structure assign_structure->yes_done try_dmf Try alternative solvent: DMF-d7 or Pyridine-d5 no_dissolves->try_dmf dissolves_alt Dissolves in alt. solvent? try_dmf->dissolves_alt dissolves_alt->run_rt_nmr Yes fail Insoluble. Consider Solid-State NMR or derivatization. dissolves_alt->fail No

Caption: Decision tree for NMR analysis of triazole derivatives.

Workflow 2: Interpreting Mass Spectrometry Data

This diagram illustrates the expected isotopic pattern for a compound containing one bromine atom.

G xaxis m/z --> yaxis Rel. Abundance M M M_label [C₂H₂⁷⁹BrN₄]⁺ M2 M+2 M2_label [C₂H₂⁸¹BrN₄]⁺ p1_base p1_base->M_peak p2_base p2_base->M2_peak x_start->x_end y_start->y_end

Caption: Isotopic pattern for a singly brominated compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of various pharmacologically active molecules.[1] Scaling up its synthesis from the lab bench to pilot or manufacturing scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will walk you through the critical aspects of the synthesis, from the preparation of the precursor, 3-amino-1H-1,2,4-triazole, to its subsequent bromination and purification.

Overall Synthesis Workflow

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 3-amino-1H-1,2,4-triazole, followed by its selective bromination.

Synthesis Workflow Starting_Materials Guanidine Derivatives (e.g., Aminoguanidine Bicarbonate) Step1 Step 1: Synthesis of 3-amino-1H-1,2,4-triazole Starting_Materials->Step1 Intermediate 3-amino-1H-1,2,4-triazole Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Purification Purification Step2->Purification Final_Product This compound Purification->Final_Product

Caption: Overall synthesis workflow for this compound.

Part 1: Synthesis of 3-amino-1H-1,2,4-triazole (Precursor)

The synthesis of 3-amino-1H-1,2,4-triazole is a critical first step. A common and scalable method involves the reaction of a guanidine derivative with a suitable cyclizing agent.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the common starting materials for the synthesis of 3-amino-1H-1,2,4-triazole?

A1: Common starting materials include aminoguanidine salts such as aminoguanidine bicarbonate or aminoguanidine hydrochloride.[1] These are reacted with reagents like formic acid or other one-carbon sources to facilitate the cyclization into the triazole ring. The choice of starting material can depend on cost, availability, and safety considerations.

Q2: I am observing foaming and gas evolution during the initial reaction. Is this normal?

A2: Yes, when using aminoguanidine bicarbonate with an acid like formic acid, the reaction will produce carbon dioxide, leading to foaming and gas evolution. On a larger scale, it is crucial to have a reactor with sufficient headspace and good agitation to manage the foam and ensure a controlled release of gas.

Q3: What are the key parameters to control during the cyclization step?

A3: Temperature and reaction time are critical. The cyclization of the intermediate aminoguanidine formate to 3-amino-1H-1,2,4-triazole typically requires heating. Insufficient heating can lead to incomplete reaction, while excessive temperatures or prolonged reaction times can result in side product formation and decomposition. Careful monitoring and optimization of the heating profile are essential for a successful scale-up.

Troubleshooting Guide - Precursor Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-amino-1H-1,2,4-triazole Incomplete reaction; Sub-optimal temperature; Insufficient reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Optimize the reaction temperature and time based on small-scale experiments before scaling up.
Product is discolored (yellow or brown) Overheating during cyclization; Presence of impurities in starting materials.Use high-purity starting materials. Implement precise temperature control with a well-calibrated heating system. Consider purification of the intermediate if necessary.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.After the reaction, consider concentrating the solution and then precipitating the product by adding a suitable anti-solvent. Recrystallization from a solvent system like ethanol/ether can also be effective.
Detailed Protocol: Scale-up Synthesis of 3-amino-1H-1,2,4-triazole

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • Aminoguanidine Bicarbonate

  • Formic Acid (98-100%)

  • Ethanol (95%)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charging the Reactor: In a clean and dry reactor, charge finely powdered aminoguanidine bicarbonate.

  • Addition of Formic Acid: Under controlled agitation, slowly add formic acid. Be prepared for initial foaming and gas evolution. The rate of addition should be controlled to keep the foaming manageable.

  • Heating and Cyclization: Once the initial reaction subsides, cautiously heat the mixture. A typical target temperature is around 120°C. Hold at this temperature for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Isolation: Cool the reaction mixture. Add ethanol to dissolve the product, and heat if necessary. Filter the hot solution to remove any insoluble impurities.

  • Crystallization and Drying: Concentrate the ethanolic solution under reduced pressure. The product will crystallize upon cooling. Isolate the solid by filtration, wash with cold ethanol, and dry in a vacuum oven.

Part 2: Bromination of 3-amino-1H-1,2,4-triazole

The second step is the selective bromination of the 3-amino-1H-1,2,4-triazole at the 5-position. The choice of brominating agent is critical for safety and selectivity, especially at scale.

Frequently Asked Questions (FAQs) - Bromination

Q1: What are the recommended brominating agents for this reaction?

A1: While elemental bromine can be used, it is highly corrosive and hazardous, making it less ideal for scale-up. N-Bromosuccinimide (NBS) is a safer and more selective alternative for brominating electron-rich heterocycles like 3-amino-1H-1,2,4-triazole.[2][3] Another alternative is the use of a bromide-bromate couple in an aqueous medium, which is considered a greener approach.[4][5]

Q2: The bromination reaction is highly exothermic. How can I control the temperature during scale-up?

A2: Exotherm management is a primary safety concern in large-scale brominations.[6][7] Key strategies include:

  • Slow, controlled addition of the brominating agent: This is the most critical factor. Use a dosing pump for precise control.

  • Efficient cooling: Ensure your reactor's cooling system is robust and can handle the heat load.

  • Dilution: Running the reaction in a suitable solvent can help dissipate the heat.

  • Monitoring: Continuously monitor the internal reaction temperature.

Q3: What are the common side products in this bromination?

A3: The main side products can include poly-brominated species and products of oxidative degradation, especially if the reaction temperature is not well-controlled. Using a selective brominating agent like NBS helps to minimize these side reactions.[2]

Troubleshooting Guide - Bromination
Issue Potential Cause(s) Recommended Solution(s)
Runaway Reaction (uncontrolled exotherm) Too rapid addition of brominating agent; Inadequate cooling.Immediately stop the addition of the brominating agent. If necessary, have a quenching agent (e.g., sodium thiosulfate solution) ready for emergency use. Review and revise the addition rate and cooling capacity.
Formation of multiple products (low selectivity) Reaction temperature is too high; Incorrect choice of solvent or brominating agent.Optimize the reaction temperature, starting at a lower temperature and gradually increasing if necessary. Screen different solvents to improve selectivity. NBS is generally a good choice for selective bromination.[3]
Incomplete Reaction Insufficient amount of brominating agent; Low reaction temperature.Ensure the stoichiometry of the brominating agent is correct. If the reaction is sluggish, a modest increase in temperature may be required, but this should be done with caution due to the exotherm.
Detailed Protocol: Scale-up Bromination using NBS

Materials:

  • 3-amino-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Sodium thiosulfate solution (for quenching)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel/dosing pump

  • Cooling circulator

Procedure:

  • Dissolving the Starting Material: In the reactor, dissolve 3-amino-1H-1,2,4-triazole in the chosen solvent. Cool the solution to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Addition of NBS: Slowly add a solution or slurry of NBS in the same solvent to the cooled reaction mixture. The addition rate should be carefully controlled to maintain the internal temperature within a narrow range.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete once all the starting material has been consumed.

  • Quenching: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate. The disappearance of the bromine color indicates a complete quench.[8]

  • Work-up and Isolation: The work-up procedure will depend on the solvent used. Typically, it involves washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure.[9]

  • Purification: The crude product can be purified by recrystallization or column chromatography. For large-scale operations, crystallization is often the more practical method.[10]

Bromination_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction - Check stoichiometry - Increase reaction time/temp cautiously Problem->Cause1 Cause2 Side Reactions - Lower temperature - Slower reagent addition - Use selective brominating agent (NBS) Problem->Cause2 Cause3 Work-up/Purification Issues - Optimize solvent for extraction - Choose appropriate recrystallization solvent Problem->Cause3

Caption: Troubleshooting logic for bromination of 3-amino-1H-1,2,4-triazole.

Part 3: Safety Considerations

Chemical Hazards:

Chemical Key Hazards Recommended Precautions
Bromine Highly toxic, corrosive, strong oxidizer.Use only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. Have a bromine spill kit available.
Cyanogen Bromide Highly toxic by inhalation, ingestion, and skin contact.[4][6][7][11][12]Due to its high toxicity, it is strongly recommended to use safer alternatives like NBS. If its use is unavoidable, stringent safety protocols, including a dedicated and isolated workspace, are mandatory.
N-Bromosuccinimide (NBS) Irritant, handle with care.Wear standard PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust.
Formic Acid Corrosive.Handle in a fume hood and wear appropriate gloves and eye protection.

Process Safety:

  • Exotherm Control: As discussed, this is a major concern. Always perform a thorough safety assessment before scaling up.

  • Gas Evolution: The initial step can produce significant amounts of CO2. Ensure the reactor is properly vented.

  • Quenching: Always have a quenching agent prepared and ready in case of an emergency.

References

Technical Support Center: By-product Analysis in 5-Bromo-1H-1,2,4-triazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-1,2,4-triazol-3-amine. As a pivotal building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of by-products.

Introduction: The Synthetic Challenge

The primary route to this compound involves the electrophilic bromination of the parent heterocycle, 3-amino-1H-1,2,4-triazole. While seemingly straightforward, this reaction is often complicated by the formation of closely related impurities that can be challenging to separate and characterize. The key to a successful synthesis lies in understanding the reaction mechanism and employing precise analytical techniques to monitor the reaction progress and final product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • Analysis of the crude reaction mixture by HPLC or TLC shows a complex mixture of products.

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously. - Ensure efficient stirring.The bromination of the electron-rich triazole ring is generally facile, but incomplete conversion can occur with insufficient reaction time or temperature.
Over-bromination - Reduce the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine). - Add the brominating agent portion-wise. - Perform the reaction at a lower temperature.The triazole ring is susceptible to further bromination, leading to the formation of di-bromo species. Controlling the stoichiometry and temperature can enhance the selectivity for the mono-brominated product.[1]
Degradation of Starting Material or Product - Use a milder brominating agent (e.g., NBS instead of Br₂). - Control the reaction temperature to avoid decomposition.3-amino-1H-1,2,4-triazole and its brominated derivative can be sensitive to harsh reaction conditions.
Sub-optimal Work-up Procedure - Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form for efficient extraction into an organic solvent. - Use a suitable solvent for extraction (e.g., ethyl acetate).The basicity of the amino group and the triazole nitrogens means the product can exist in a protonated, water-soluble form. Neutralization is key for extraction.
Problem 2: Presence of Unexpected By-products in Analytical Data

Symptoms:

  • HPLC chromatogram shows multiple peaks in addition to the product peak.

  • Mass spectrometry data indicates the presence of species with higher molecular weights than the desired product.

  • NMR spectrum of the isolated product is complex and shows unexpected signals.

Common By-products and their Identification:

By-productIdentification by HPLCIdentification by MSIdentification by NMRMitigation Strategy
Unreacted 3-amino-1H-1,2,4-triazole Elutes earlier than the brominated product due to higher polarity.[M+H]⁺ at m/z 85.Characteristic signals for the triazole ring protons.[2]Increase reaction time or temperature; use a slight excess of the brominating agent.
Di-bromo-1H-1,2,4-triazol-3-amine Elutes later than the mono-brominated product due to increased hydrophobicity.Isotopic pattern for two bromine atoms ([M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ in a 1:2:1 ratio) at m/z 241, 243, 245.[1]Fewer aromatic protons observed in the ¹H NMR spectrum.Reduce the amount of brominating agent; control reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of this compound?

The most frequently encountered by-product is the di-brominated species, 3,5-dibromo-1H-1,2,4-triazol-3-amine. This arises from the high reactivity of the triazole ring towards electrophilic substitution. Careful control of the stoichiometry of the brominating agent is crucial to minimize its formation.[1]

Q2: How can I best monitor the progress of the reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended techniques. A reversed-phase HPLC method is particularly effective for separating the polar starting material from the more hydrophobic mono- and di-brominated products.

Q3: What are the key parameters for a successful purification by column chromatography?

A silica gel column with a gradient elution system is typically effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the products. The di-brominated by-product will elute first, followed by the desired mono-brominated product, and finally the unreacted starting material.

Q4: Are there any specific safety precautions I should take during this synthesis?

Brominating agents such as bromine (Br₂) and N-bromosuccinimide (NBS) are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve 3-amino-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of water and acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by HPLC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for By-product Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4][5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting material, the mono-brominated product, and the di-brominated by-product.

Visualizations

Reaction Pathway and By-product Formation

reaction_pathway A 3-amino-1H-1,2,4-triazole B This compound (Desired Product) A->B + Brominating Agent (e.g., NBS) C Di-bromo-1H-1,2,4-triazol-3-amine (By-product) B->C + Excess Brominating Agent analytical_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision Reaction Crude Reaction Mixture HPLC HPLC Analysis Reaction->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR Pure Pure Product NMR->Pure Meets Specification Impure Impure Product (Repurify or Re-synthesize) NMR->Impure Out of Specification

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Bromo-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs): General Considerations
Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The difficulty arises from the inherent electronic and structural properties of the substrate. The 1,2,4-triazole ring is electron-deficient, which can affect the kinetics of oxidative addition. More critically, the molecule presents multiple potential coordination sites for a metal catalyst: the exocyclic amino group (-NH2) and the triazole ring's nitrogen atoms. These basic sites can act as competing ligands, leading to catalyst inhibition or deactivation, which complicates the desired catalytic cycle.[1]

Q2: What are the most common and synthetically valuable cross-coupling reactions for this substrate?

A2: The primary palladium-catalyzed cross-coupling reactions used to functionalize this core are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: For forming C–N bonds with a variety of primary or secondary amines.[3][4]

  • Sonogashira Coupling: For forming C–C bonds with terminal alkynes.[5]

  • Heck Coupling: For forming C–C bonds with alkenes to create vinylated products.[6][7]

Q3: How do the N-H protons on the triazole ring and the exocyclic amine affect reaction outcomes?

A3: Both N-H groups are acidic and can be deprotonated by the strong bases often used in cross-coupling reactions. This can lead to several issues:

  • Solubility Problems: Deprotonation can form salts with poor solubility in common organic solvents.

  • Side Reactions: The deprotonated nitrogens can become nucleophilic, leading to undesired N-arylation side products.

  • Catalyst Interaction: The anionic nature of the deprotonated substrate can alter its interaction with the catalyst. In many cases, careful selection of a non-nucleophilic base or, in some instances, N-H protection (e.g., with a BOC or SEM group) may be necessary, although modern catalyst systems often tolerate unprotected N-H groups.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, but success with the aminotriazole substrate hinges on overcoming its electron-rich nature and potential for catalyst inhibition.[8]

Q: My Suzuki-Miyaura reaction is showing low yield and significant starting material remains. What are the most probable causes and solutions?

A: This is a common issue often traced back to the catalyst system or reaction base. The oxidative addition of the Pd(0) catalyst to the C-Br bond is frequently the rate-limiting step for electron-rich heteroaryl halides.

G start Low Suzuki Coupling Yield cause1 cause1 start->cause1 solution1 solution1 cause1->solution1 Yes cause2 cause2 cause1->cause2 No solution2 solution2 cause2->solution2 No cause3 cause3 cause2->cause3 Yes solution3 solution3 cause3->solution3 Yes

Detailed Troubleshooting and Recommended Catalyst Systems

Potential CauseScientific RationaleRecommended Solution & Protocol
Ineffective Catalyst System The C-Br bond on the electron-rich aminotriazole requires a highly active, electron-rich catalyst to facilitate oxidative addition. Standard ligands like PPh₃ are often insufficient.Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are superior. They increase the electron density on the palladium center, promoting oxidative addition, and their steric bulk accelerates the final reductive elimination step.[9][10]
Incorrect Base Selection The base has a critical dual role: it activates the boronic acid to form a more nucleophilic boronate species and neutralizes the acid generated in the cycle.[2] Weak or poorly soluble bases can stall the reaction.Screen Strong, Non-nucleophilic Bases: K₃PO₄ and Cs₂CO₃ are often the most effective choices.[11] They have sufficient basicity and good solubility in polar solvents. Ensure the base is finely ground to maximize surface area.
Protodebromination Side Reaction This side reaction replaces the bromine atom with hydrogen, killing the catalytic cycle for your desired product. It can be caused by trace water or catalyst systems prone to hydride formation.[12]Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids, as they are less prone to decomposition.

Starting Point Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base such as K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture at 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is powerful for C-N bond formation but can be complicated by the substrate's own amino group, which can act as a ligand and poison the palladium catalyst.

Q: I am attempting a Buchwald-Hartwig amination and observing catalyst decomposition or very low conversion. Why is this happening?

A: The primary challenge here is catalyst inhibition. The nitrogen atoms in the this compound can coordinate strongly to the palladium center, preventing the catalytic cycle from proceeding efficiently. The solution is to use a catalyst system designed to resist this inhibition.

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxa [label="Ar-Pd(II)L(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Coord [label="[Ar-Pd(II)L(Br)(R2NH)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprot [label="Ar-Pd(II)L(NR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for the inhibition pathway Inhibitor [label="Substrate\n(Aminotriazole)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibited_Complex [label="Pd(0)L(Substrate)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the catalytic cycle Pd0 -> Oxa [label="Oxidative\nAddition (ArBr)"]; Oxa -> Amine_Coord [label="+ R2NH"]; Amine_Coord -> Deprot [label="- HBr\n(Base)"]; Deprot -> Pd0 [label="Reductive\nElimination\n(Product: Ar-NR2)"];

// Edge for the inhibition pathway Inhibitor -> Inhibited_Complex [color="#EA4335", style=dashed, label="Catalyst\nInhibition"]; Pd0 -> Inhibited_Complex [color="#EA4335", style=dashed]; } dot Caption: Buchwald-Hartwig cycle showing the catalyst inhibition pathway.

Detailed Troubleshooting and Recommended Catalyst Systems

Potential CauseScientific RationaleRecommended Solution & Protocol
Catalyst Inhibition by Substrate The aminotriazole substrate can coordinate to the Pd(0) center, forming a stable, off-cycle complex that prevents the initial oxidative addition step.[1]Use Sterically Hindered Ligands: Extremely bulky biarylphosphine ligands like AdBrettPhos or tBuBrettPhos are designed to create a sterically crowded coordination sphere around the palladium.[13] This steric bulk favors the binding of the aryl halide over the bulky aminotriazole substrate, keeping the catalyst in the active cycle.
Inappropriate Base A strong, non-nucleophilic base is required to deprotonate the incoming amine nucleophile, but it must not react with the aryl bromide.Select a Strong Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standards for Buchwald-Hartwig amination.[3][14] They are strong enough to deprotonate most amines without promoting significant side reactions.
Reaction Temperature Insufficient thermal energy can lead to slow reductive elimination, especially with challenging substrates.Optimize Temperature: While some modern catalysts work at room temperature, reactions involving heteroaryl chlorides or bromides often require heating to 80-120 °C to achieve reasonable reaction rates.

Starting Point Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction vial with the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add a degassed, anhydrous solvent such as toluene or CPME.

  • Seal the vial and heat to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent. Purify via standard methods.

Troubleshooting Guide: Sonogashira & Heck Couplings

These reactions offer powerful methods for introducing alkyne and vinyl groups, respectively.

Q: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A: Glaser homocoupling is an oxidative dimerization of the terminal alkyne, a reaction catalyzed by the copper(I) co-catalyst typically used in Sonogashira reactions.[15]

  • Solution 1: Run a "Copper-Free" Sonogashira. Many modern protocols avoid copper entirely. These systems rely on a palladium catalyst and an amine base (e.g., triethylamine or piperidine) in a solvent like THF or DMF. This completely eliminates the primary pathway for Glaser coupling.[5]

  • Solution 2: Rigorous Degassing. If using a traditional copper-catalyzed system, oxygen must be scrupulously excluded from the reaction, as it is the oxidant in the Glaser pathway. Ensure all reagents, solvents, and the reaction headspace are thoroughly degassed.

Q: My Heck reaction is not proceeding, even at high temperatures. What catalyst system should I try?

A: The Heck reaction often requires high thermal energy, and catalyst stability is paramount.[16]

  • Solution 1: Use a Thermally Stable Catalyst. Standard Pd/phosphine systems can decompose at the high temperatures (>120 °C) sometimes needed for Heck reactions. Consider using more robust phosphine-free catalysts, such as Pd(OAc)₂, or pre-formed palladacycle catalysts (e.g., the Herrmann catalyst), which are known for their high thermal stability.[6][16]

  • Solution 2: Check Base and Solvent. An inorganic base like K₂CO₃ or Cs₂CO₃ is often used in a polar aprotic solvent like DMF or NMP. The choice of base is critical for regenerating the active Pd(0) catalyst at the end of the cycle.[7]

Summary of Recommended Conditions

Reaction TypeRecommended Catalyst/LigandRecommended BaseTypical Solvent
Suzuki-Miyaura Pd₂(dba)₃ / XPhos or SPhos; PEPPSI-IPrK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene
Buchwald-Hartwig tBuBrettPhos Pd G3; (AdBrettPhos)Pd(allyl)ClNaOtBu, LHMDSToluene, CPME
Sonogashira Pd(PPh₃)₄ / CuI (Classic); PdCl₂(PPh₃)₂ (Copper-Free)Triethylamine, PiperidineTHF, DMF
Heck Pd(OAc)₂; Herrmann CatalystK₂CO₃, TriethylamineDMF, NMP

References

Validation & Comparative

The Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Triazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and capacity for hydrogen bonding have cemented its status as a privileged scaffold in drug discovery and a versatile linker in bioconjugation. The functionalization of the triazole ring is paramount to exploring and expanding its chemical space, with palladium-catalyzed cross-coupling reactions being the workhorse for forging new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two key halogenated triazole precursors, bromo- and iodo-triazoles, in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. For researchers and drug development professionals, understanding the nuances of their reactivity is critical for rational reaction design, optimization, and the efficient synthesis of complex molecular architectures.

The Decisive Factor: Unraveling the C-X Bond Reactivity

The enhanced reactivity of iodo-substituted triazoles over their bromo- counterparts is a well-established principle in palladium-catalyzed cross-coupling reactions. This reactivity trend is fundamentally governed by the bond dissociation energies of the carbon-halogen (C-X) bond, which follows the order: C-I < C-Br. The weaker carbon-iodine bond is more susceptible to the initial, and often rate-determining, oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond. This lower activation energy for iodo-triazoles generally translates to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions.

Reactivity Showdown: Bromo- vs. Iodo-Triazoles in Action

While direct side-by-side comparative studies on bromo- and iodo-triazoles are not extensively documented, we can infer their relative reactivity from established principles and data from analogous heterocyclic systems. The following sections provide a detailed comparison based on available literature and theoretical understanding.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-substituted triazoles. The general trend of I > Br reactivity holds true in this reaction.

FeatureIodo-TriazolesBromo-Triazoles
General Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)More forcing (e.g., higher temperatures, longer reaction times)
Catalyst Loading Often lower catalyst loading is sufficientMay require higher catalyst loading
Typical Yields Generally higherGenerally lower, especially with challenging substrates

Table 1: Comparative Performance of Iodo- and Bromo-Triazoles in Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to alkynyl-substituted triazoles, which are valuable precursors for further transformations. The reactivity difference between iodo- and bromo-triazoles is also pronounced in this reaction.

FeatureIodo-TriazolesBromo-Triazoles
General Reactivity HigherLower
Reaction Speed FasterSlower
Copper Co-catalyst Can sometimes be performed under copper-free conditionsOften requires a copper co-catalyst for efficient reaction
Typical Yields Generally higher and more reliableCan be variable and substrate-dependent

Table 2: Comparative Performance of Iodo- and Bromo-Triazoles in Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of amino-triazoles, a key pharmacophore. The choice of halogen on the triazole ring significantly impacts the efficiency of this transformation.

FeatureIodo-TriazolesBromo-Triazoles
General Reactivity HigherLower
Ligand Choice A broader range of phosphine ligands can be effectiveOften requires more specialized, electron-rich, and bulky ligands
Base Strength Can often proceed with weaker basesMay necessitate the use of stronger bases (e.g., NaOtBu, K3PO4)
Typical Yields Generally higher and more consistentCan be lower, with potential for side reactions

Table 3: Comparative Performance of Iodo- and Bromo-Triazoles in Buchwald-Hartwig Amination.

Experimental Workflows and Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adaptable for both bromo- and iodo-triazole substrates. It is anticipated that reactions with iodo-triazoles will proceed more efficiently under these conditions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Halotriazole (Bromo or Iodo) F Inert Atmosphere (N2 or Ar) A->F B Coupling Partner (Boronic Acid, Alkyne, or Amine) B->F C Palladium Pre-catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Reaction Monitoring (TLC, LC-MS) G->H I Quenching H->I J Extraction I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L G Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_complex Transmetalation_complex R-Pd(II)(R')L_n OA_complex->Transmetalation_complex Transmetalation (with R'-M) Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product R-X\n(Halotriazole) R-X (Halotriazole) R-X\n(Halotriazole)->OA_complex Oxidative Addition (Rate-determining step) I > Br R'-M\n(Coupling Partner) R'-M (Coupling Partner) R'-M\n(Coupling Partner)->Transmetalation_complex

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1H-1,2,4-triazol-3-amine Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This five-membered heterocycle acts as a versatile scaffold in a multitude of therapeutic agents, including well-established anticancer drugs like anastrozole and letrozole.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure for designing targeted therapies. This guide delves into the structure-activity relationship (SAR) of a specific series of 1,2,4-triazole derivatives, the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, to provide researchers and drug development professionals with a detailed comparison of their anticancer potential based on recent experimental data.

The rationale for focusing on this particular scaffold lies in the synergistic potential of its constituent parts. The 1,2,4-triazole core provides a stable and synthetically accessible framework. The bromo-substituted phenyl ring at the 5-position can engage in halogen bonding and other interactions within biological targets, potentially enhancing binding affinity and selectivity. The N-aryl amine at the 3-position offers a key point for diversification, allowing for the systematic exploration of how different substituents on the aryl ring impact biological activity.

Comparative Anticancer Activity

A series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (designated 4a-j ) were synthesized and evaluated for their in vitro anticancer activity.[2][3] The screening was conducted by the National Cancer Institute (NCI) against a panel of 58 human cancer cell lines from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer) at a single concentration of 10 µM.[2][4] The following table summarizes the percentage growth inhibition (PGI) for the most promising compounds against the most sensitive cell lines.

CompoundN-Aryl SubstituentMost Sensitive Cell LineGrowth Percent (GP)Percent Growth Inhibition (PGI)
4e 2,4-DichloroSNB-75 (CNS Cancer)58.7541.25
4i 3-TrifluoromethylSNB-75 (CNS Cancer)61.0638.94
UO-31 (Renal Cancer)69.8630.14
CCRF-CEM (Leukemia)73.0826.92
EKVX (Non-Small Cell Lung Cancer)73.3926.61
OVCAR-5 (Ovarian Cancer)76.8823.12

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for this series of analogs:

  • Influence of Electron-Withdrawing Groups: The most active compounds in the series, 4e and 4i , both feature strongly electron-withdrawing substituents on the N-aryl ring (dichloro and trifluoromethyl, respectively).[2] This suggests that reducing the electron density on this part of the molecule may be favorable for anticancer activity.

  • Positional Effects of Substituents:

    • Compound 4e , with 2,4-dichloro substitution, demonstrated the highest single-line PGI (41.25% against SNB-75).[2][3]

    • In contrast, the 4-chloro substituted analog (4b ) and the 2-chloro substituted analog (4c ) showed lower activity, indicating that the combined electronic and steric effects of di-substitution are important.

  • The Role of the Trifluoromethyl Group: Compound 4i , bearing a 3-trifluoromethyl group, emerged as the most promising analog overall, showing significant PGI against five different cancer cell lines.[3] This highlights the potential importance of the trifluoromethyl group, a common bioisostere in medicinal chemistry known for its ability to enhance metabolic stability and binding interactions.

  • Impact of Electron-Donating Groups: Analogs with electron-donating groups, such as methyl or methoxy, on the N-aryl ring generally exhibited lower anticancer activity in this screen.

The following diagram illustrates the key points of the structure-activity relationship for this series of compounds.

SAR_Summary cluster_core Core Scaffold: 5-(3-bromophenyl)-1H-1,2,4-triazol-3-amine cluster_substituents N-Aryl Substituent (R) core high_activity High Activity - 2,4-Cl₂ (4e) - 3-CF₃ (4i) core->high_activity Favored for potent anticancer activity moderate_activity Moderate Activity - 4-Cl - 2-Cl core->moderate_activity Reduced activity compared to di-substituted low_activity Low Activity - Electron-donating groups (e.g., -CH₃, -OCH₃) core->low_activity Generally unfavorable Synthesis_Workflow aniline Substituted Aniline (1a-j) urea Substituted Phenyl Urea (2a-j) aniline->urea NaOCN, HCl, H₂O semicarbazide Substituted Phenyl Semicarbazide (3a-j) urea->semicarbazide NH₂NH₂·H₂O, Ethanol, Reflux final_product 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j) semicarbazide->final_product 3-Bromobenzonitrile, K₂CO₃, n-Butanol, 120°C

References

A Senior Application Scientist's Guide to Comparative Docking of 5-Bromo-1H-1,2,4-triazol-3-amine Derivatives as Potential Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 5-Bromo-1H-1,2,4-triazol-3-amine derivatives. As a scaffold of significant interest in medicinal chemistry, 1,2,4-triazole derivatives have demonstrated a wide array of biological activities, including anticancer properties.[1][2] This document moves beyond a simple procedural list, offering insights into the rationale behind key methodological choices, ensuring a robust and scientifically valid computational analysis. We will focus on tubulin, a clinically validated target for anticancer agents, as the receptor of interest.[3]

The Rationale: Why Comparative Docking?

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is instrumental for:

  • Hit Identification: Screening virtual libraries to find novel chemical entities that might bind to a biological target.

  • Lead Optimization: Understanding the structure-activity relationships (SAR) of a series of compounds to guide synthetic efforts toward more potent analogues.

  • Mechanism of Action Studies: Hypothesizing how a molecule might exert its biological effect at the atomic level.

A comparative study is essential because absolute docking scores are less meaningful than the relative ranking of a series of related compounds. By docking multiple derivatives into the same active site under identical conditions, we can generate credible hypotheses about which substitutions are likely to enhance binding affinity and which are detrimental. This guide will use a series of N-aryl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine analogues as a case study, a class of compounds that has been investigated for its anticancer potential against the colchicine binding site of tubulin.[3][5]

Experimental Design: A Self-Validating Workflow

A trustworthy docking study is a self-validating one. Before screening novel or hypothetical compounds, the chosen protocol must demonstrate its ability to reproduce known experimental results. This principle of validation is the cornerstone of reliable in silico research.[6][7]

The overall workflow is a multi-stage process designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation prep_ligand Ligand Preparation (Derivative Design & 3D Conversion) docking Docking Simulation (Run Virtual Screen) prep_ligand->docking prep_receptor Receptor Preparation (PDB Download & Cleaning) redocking Re-docking of Co-crystallized Ligand prep_receptor->redocking rmsd RMSD Calculation (< 2.0 Å ?) redocking->rmsd Assess Pose rmsd->docking Protocol Validated analysis Results Analysis (Scores & Interactions) docking->analysis sar SAR Hypothesis Generation analysis->sar

Caption: A validated workflow for comparative molecular docking studies.

Detailed Experimental Protocols

This section details the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used open-source docking program.[8]

  • Molecular Modeling Suite: Schrödinger Maestro, Discovery Studio, or open-source alternatives like UCSF Chimera, Avogadro, and PyMOL.

  • Docking Software: AutoDock Tools (ADT) and AutoDock Vina.

  • Protein Structure Source: The RCSB Protein Data Bank (PDB).[9]

The quality of the receptor structure is paramount. We will use the crystal structure of tubulin in complex with combretastatin A-4 (PDB ID: 5LYJ) as our target.[3]

  • Download Structure: Obtain the PDB file for 5LYJ from the RCSB PDB website.

  • Initial Cleaning: Open the structure in a molecular viewer (e.g., UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any secondary ligands not relevant to the binding site of interest. Retain the protein chains and the co-crystallized ligand (in this case, a combretastatin analogue) for the validation step.

  • Prepare for Docking (using AutoDock Tools):

    • Load the cleaned PDB file.

    • Add Hydrogens: Add polar hydrogens to the protein. This step is critical as hydrogen atoms are essential for calculating interactions like hydrogen bonds.

    • Compute Charges: Assign Gasteiger charges to the protein atoms.

    • Set Atom Types: Assign AutoDock atom types.

    • Save as PDBQT: Save the prepared receptor as a protein.pdbqt file. This format includes atomic coordinates, charges, and atom types required by Vina.

A representative set of this compound derivatives will be prepared for this comparative study.

  • 2D Sketching: Draw the structures of the derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. For this guide, we will consider three illustrative analogues with varying substituents on the N-aryl ring.

    • Derivative 1 (D1): 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

    • Derivative 2 (D2): 5-(3-bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine

    • Derivative 3 (D3): 5-(3-bromophenyl)-N-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-amine

  • 3D Conversion & Optimization: Convert the 2D sketches to 3D structures and perform an initial energy minimization using a force field like MMFF94.

  • Prepare for Docking (using AutoDock Tools):

    • Load each 3D ligand structure.

    • Add Hydrogens & Compute Charges: As with the receptor, add hydrogens and compute Gasteiger charges.

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation.

    • Save as PDBQT: Save each prepared ligand as ligand_D1.pdbqt, ligand_D2.pdbqt, etc.

This is the most critical step for ensuring the scientific integrity of the study.[7] We validate the protocol by checking if it can reproduce the experimentally determined binding pose of a known ligand.

  • Extract Native Ligand: From the original 5LYJ PDB file, save the coordinates of the co-crystallized ligand into a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same procedure outlined in section 3.3, saving it as native_ligand.pdbqt.

  • Define the Binding Site: In AutoDock Tools, define the grid box (the search space for the docking) around the native ligand's position in the active site. A box size of approximately 25x25x25 Å is typically sufficient to cover the colchicine binding site.

  • Re-dock the Native Ligand: Perform a docking run using the prepared receptor (protein.pdbqt) and the prepared native ligand (native_ligand.pdbqt).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A protocol is considered validated if the RMSD is below 2.0 Å. [6][10] This confirms that the chosen docking parameters can accurately predict the correct binding mode.

Once the protocol is validated, proceed with docking the derivatives.

  • Execute Docking: For each derivative (ligand_D1.pdbqt, ligand_D2.pdbqt, etc.), run AutoDock Vina using the same prepared receptor and grid box parameters established during validation.

  • Configuration: A typical Vina configuration file (conf.txt) would look like this:

  • Run Simulation: Execute the docking from the command line: vina --config conf.txt --log ligand_D1_log.txt

Results and Comparative Analysis

The output from a docking simulation provides two key pieces of information: the binding affinity (a score) and the predicted binding poses (3D coordinates).

The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding. The results for our illustrative derivatives should be compiled into a clear, comparative table.

Derivative IDSubstituent (R)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
D1 4-Fluoro-8.1Asn258, Leu255, Cys241H-Bond, Halogen Bond, Hydrophobic
D2 4-Methoxy-7.5Leu255, Ala316, Val318H-Bond, Hydrophobic
D3 4-Trifluoromethyl-8.5Asn258, Leu255, Thr314H-Bond, Hydrophobic
ReferenceCombretastatin A-4-8.9 (Experimental)Asn258, Cys241, Leu255H-Bond, Hydrophobic

Note: Binding affinities are illustrative but are within the plausible range reported for similar compounds targeting tubulin.[3]

The numerical scores must be contextualized by analyzing the specific molecular interactions. This analysis explains why one derivative is predicted to be a better binder than another.

G cluster_ligand Ligand Features cluster_receptor Receptor Active Site (Tubulin) Triazole 1,2,4-Triazole Core H-bond acceptor/donor Asn258 Asn258 H-bond donor/acceptor Triazole:f1->Asn258 H-Bond Bromo 3-Bromo Group Halogen bonding Hydrophobic contact Cys241 Cys241 (Thiol) H-bond donor Hydrophobic pocket Bromo:f1->Cys241 Halogen Bond / Hydrophobic Aryl N-Aryl Ring Pi-stacking Hydrophobic contact Leu255 Leu255 Hydrophobic interactions Aryl:f1->Leu255 Hydrophobic Substituent R-Group (e.g., -F, -CF3) Modulates electronics Forms specific contacts HydrophobicPocket Hydrophobic Pocket (Ala316, Val318, etc.) Substituent:f1->HydrophobicPocket Specific Interactions

Caption: Key interactions between triazole derivatives and the tubulin active site.

Expert Insights & Discussion:

  • Core Interactions: The 1,2,4-triazole ring often acts as a hydrogen bond acceptor or donor, forming crucial anchoring interactions. In the tubulin site, the amine group can form a hydrogen bond with residues like Asn258, an interaction also observed for known inhibitors.[3]

  • Role of the Bromo Group: The bromine atom on the phenyl ring is not merely a synthetic handle. It can participate in favorable halogen bonding with electron-rich atoms (like the sulfur in Cys241) or contribute to hydrophobic interactions, often enhancing binding affinity.

  • Comparative SAR:

    • Derivative D1 (-F): The small, electronegative fluorine atom can form favorable contacts and potentially a halogen bond, contributing to a strong binding affinity.

    • Derivative D2 (-OCH3): The bulkier methoxy group might introduce a steric clash within the pocket or fail to make favorable contacts, leading to a lower predicted affinity compared to D1.

    • Derivative D3 (-CF3): The trifluoromethyl group is a strong electron-withdrawing group and is also lipophilic. It can enhance hydrophobic interactions within the pocket, potentially explaining its superior binding score.

This analysis moves from simple score reporting to generating a testable scientific hypothesis: that small, electronegative, or lipophilic electron-withdrawing groups at the 4-position of the N-aryl ring are favorable for tubulin binding.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of this compound derivatives against the colchicine binding site of tubulin. Our illustrative results suggest that substitutions on the N-aryl ring significantly influence binding affinity, with groups like 4-fluoro and 4-trifluoromethyl showing greater promise than a 4-methoxy group.

The true value of in silico studies lies in their ability to guide experimental work. The logical next steps stemming from this analysis would be:

  • Synthesis: Synthesize the designed derivatives, particularly D1 and D3.

  • In Vitro Validation: Experimentally test the synthesized compounds for their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines.[3]

  • Iterative Design: Based on the experimental results, refine the computational model and design the next generation of derivatives for synthesis and testing.

By integrating rigorous computational methods with experimental validation, researchers can accelerate the discovery and optimization of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 5-Bromo-1H-1,2,4-triazol-3-amine: A Comparative Approach Featuring HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-Bromo-1H-1,2,4-triazol-3-amine, a key building block in the synthesis of various therapeutic agents, rigorous purity analysis is paramount.[1] This guide provides an in-depth, comparative analysis of analytical techniques for the purity assessment of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present a robust HPLC protocol, and compare its performance with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

Understanding the Analyte and Potential Impurities

The synthesis of this compound can be approached through various routes, with a common method involving the cyclization of aminoguanidine derivatives with a suitable carboxylic acid or its derivative.[2][3] Another potential pathway is the direct bromination of 3-amino-1,2,4-triazole. These synthetic pathways can introduce a range of impurities that must be identified and quantified.

Likely Impurities Include:

  • Starting Materials: Unreacted 3-amino-1,2,4-triazole, aminoguanidine, and the brominating agent.

  • Intermediates: Incompletely cyclized intermediates.

  • Isomers: Positional isomers such as 3-Bromo-1H-1,2,4-triazol-5-amine.

  • Over-reacted Products: Di-brominated species or other side-reaction products.

The presence of these impurities can impact the yield, stability, and, most importantly, the toxicological profile of the final API. Therefore, a highly selective and sensitive analytical method is required for their detection and quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities. This compound is a polar, non-volatile molecule, which significantly influences the suitability of different chromatographic methods.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds, HPLC is the undisputed method of choice.[4] Its versatility, robustness, and wide applicability make it a cornerstone of pharmaceutical analysis.

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For polar compounds like our target molecule, reversed-phase (RP-HPLC) is the most common and effective mode. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Polar analytes have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.

  • Advantages for this compound:

    • Suitability for Non-Volatile and Polar Compounds: Directly applicable without the need for derivatization.

    • High Resolution: Capable of separating closely related impurities, including positional isomers.[5]

    • Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative data, essential for regulatory submissions.

    • Versatility in Detection: Can be coupled with various detectors, with UV-Vis being the most common for chromophoric compounds like triazoles.

Alternative Techniques: A Critical Evaluation

While HPLC is the primary technique, it is essential to understand the capabilities and limitations of other methods to make informed analytical decisions.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated components are then detected and identified by a mass spectrometer.

    • Limitations for this compound: The high polarity and low volatility of our target compound make it unsuitable for direct GC analysis. Derivatization would be necessary to increase its volatility, a step that introduces complexity, potential for side reactions, and variability.[6]

  • Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution:

    • Principle: UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher pressures.[7]

    • Advantages: This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[8][9] For high-throughput screening of synthesis batches, UPLC offers a considerable advantage.[10][11]

    • Considerations: The initial capital investment for a UPLC system is higher than for an HPLC system. Method transfer from HPLC to UPLC requires careful optimization.[12]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and UPLC for the purity analysis of this compound.

FeatureHPLCGC-MSUPLC
Applicability Excellent for non-volatile, polar compounds.Poor; requires derivatization.Excellent for non-volatile, polar compounds.
Resolution Good to ExcellentHigh (with derivatization)Excellent to Superior[4]
Analysis Time 15-30 minutes10-25 minutes (plus derivatization time)2-10 minutes[6]
Sensitivity Good (ng range with UV detector)Very High (pg range with MS detector)Excellent (sub-ng range with UV detector)[7]
Sample Throughput ModerateLowHigh[9]
Cost per Sample ModerateHigh (due to derivatization and MS)Low to Moderate (higher initial investment)
Ease of Use Well-established and straightforwardMore complex due to derivatization and vacuum systemRequires more expertise for method development

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for the purity analysis of this compound using RP-HPLC. The choices within this protocol are grounded in established chromatographic principles to ensure a robust and reliable, self-validating system.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Mobile Phase Additives: Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The C18 stationary phase provides the necessary hydrophobicity to retain and separate the polar analyte and its impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amino group, leading to sharper peaks and improved retention.

    • B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Time (min) | % B

    • --- | ---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 26 | 5

    • 30 | 5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Triazole rings typically exhibit UV absorbance at lower wavelengths. A DAD can be used to scan a range of wavelengths to identify the optimal wavelength for all components.

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the sample diluent.

Data Analysis
  • The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Synthesized Sample Injector Autosampler Sample->Injector Standard Reference Standard Standard->Injector MobilePhase Mobile Phase (Water/ACN/Acid) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

Caption: HPLC workflow for purity analysis.

Choosing the Right Analytical Tool: A Logical Framework

The selection of an appropriate analytical technique is a critical decision in any scientific investigation. The following diagram provides a logical framework for choosing between HPLC, UPLC, and GC-MS for the analysis of a pharmaceutical compound.

Decision_Tree Start Analyze Pharmaceutical Compound Volatility Is the compound volatile and thermally stable? Start->Volatility Throughput Is high throughput required? Volatility->Throughput No GCMS Use GC-MS Volatility->GCMS Yes HPLC Use HPLC Throughput->HPLC No UPLC Consider UPLC Throughput->UPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion: A Scientifically Sound Approach to Purity Analysis

The purity analysis of synthesized this compound is a critical step in ensuring its quality and suitability for further use in drug development. This guide has demonstrated that while several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) stands out as the most appropriate and reliable method for this non-volatile, polar compound. Its ability to separate a wide range of potential impurities with high resolution and quantitative accuracy makes it the gold standard.

For laboratories requiring faster analysis times and higher throughput, Ultra-Performance Liquid Chromatography (UPLC) presents a powerful alternative, offering significant improvements in speed and sensitivity. The choice between HPLC and UPLC will often depend on specific laboratory needs, sample workload, and available resources. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is not a suitable primary technique for this analyte due to its inherent limitations in analyzing non-volatile compounds without cumbersome derivatization.

By understanding the principles, advantages, and limitations of each technique, and by following a well-designed and validated experimental protocol, researchers can confidently and accurately assess the purity of this compound, thereby ensuring the integrity of their research and the safety of potential future medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-1H-1,2,4-triazol-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from discovery to a potential therapeutic is paved with rigorous characterization. A critical, and often defining, aspect of this process is understanding the inhibitor's selectivity. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, known for its versatile biological activities, including anticancer and enzyme inhibitory properties.[1][2] This guide provides an in-depth technical comparison and experimental framework for profiling the cross-reactivity of inhibitors derived from the 5-Bromo-1H-1,2,4-triazol-3-amine core structure. We will move beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The promiscuity of small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, is a double-edged sword.[3] Unintended off-target interactions can lead to cellular toxicity and adverse side effects, derailing a promising drug candidate.[4][5][6] Conversely, a well-characterized polypharmacology profile can be advantageous, offering efficacy across multiple pathways. Therefore, a comprehensive and early assessment of an inhibitor's selectivity is not just a regulatory hurdle but a fundamental component of strategic drug development.[7]

This guide will detail two gold-standard methodologies for cross-reactivity profiling: broad-panel biochemical screening and in-cell target engagement confirmation. For the purpose of this guide, we will consider a hypothetical lead compound, "Compound X" , a derivative of this compound, designed as a potent inhibitor of Aurora Kinase A (AURKA).

Part 1: The Initial Litmus Test - Large-Scale Biochemical Profiling

The first step in understanding the selectivity of Compound X is to assess its activity against a broad range of related proteins. For a putative kinase inhibitor, a comprehensive kinome scan is the industry standard.[7][8][9] This approach provides a bird's-eye view of the inhibitor's interaction landscape across the human kinome.

Methodology: Competition Binding Assay (e.g., KINOMEscan™)

One of the most robust platforms for this is an active site-directed competition binding assay.[8][9] This method quantitatively measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large panel of kinases.

  • Compound Preparation : Dissolve Compound X in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a final assay concentration of 10 µM).

  • Assay Principle : The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is prepared on a solid support. The kinase is incubated with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A successful competition by the test compound results in a lower qPCR signal.

  • Screening :

    • For an initial broad screen, Compound X is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases, such as the scanMAX panel, which includes over 450 kinases.[8]

    • The primary screen measures the "% Control", where a lower percentage indicates stronger binding. A common hit threshold is a % Control of <10% or <35%.

  • Follow-up Dose-Response : For any identified "hits" from the primary screen, a secondary dose-response experiment is performed to determine the dissociation constant (Kd). This involves a 10-point dose-response curve to accurately quantify the binding affinity.

Data Presentation and Interpretation

The results from a kinome scan are typically presented in a table summarizing the binding affinities and can be visualized using a TREEspot™ dendrogram, which maps the hits onto the human kinome tree.

Table 1: Hypothetical KINOMEscan™ Results for Compound X at 10 µM

Kinase Target% ControlSelectivity Score (S10)Kd (nM)
AURKA (On-Target) 0.1 0.02 5
AURKB5N/A150
PLK130N/A800
VEGFR285N/A>10,000
ABL192N/A>10,000
... (400+ other kinases)>90N/A>10,000

The Selectivity Score (S10) is calculated by dividing the number of kinases with a % Control <10 by the total number of kinases tested.

From this hypothetical data, Compound X is a potent and selective inhibitor of AURKA. It shows some cross-reactivity with the closely related AURKB and weaker interaction with PLK1. This profile is crucial for guiding further development and for understanding potential phenotypic effects observed in cellular assays.

Part 2: Confirming Target Engagement in a Cellular Environment

While biochemical assays are excellent for broad screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and inhibitor metabolism can all influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to directly measure target engagement in intact cells or even tissues.[10][11][12][13][14]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability.[10] When cells are heated, proteins denature and aggregate. The presence of a stabilizing ligand (our inhibitor) will lead to more of the target protein remaining in solution at higher temperatures.

  • Cell Culture and Treatment : Grow a relevant human cancer cell line (e.g., HeLa or HCT116) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of Compound X for a specified time (e.g., 1-2 hours).

  • Heating : Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation : Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis :

    • Collect the supernatant (soluble fraction).

    • Normalize the total protein concentration for all samples.

    • Analyze the abundance of the target protein (AURKA) and a known off-target (e.g., PLK1) in the soluble fraction by Western blotting using specific antibodies. A loading control (e.g., GAPDH) should also be included.

  • Data Analysis : Quantify the band intensities from the Western blots. Plot the relative amount of soluble protein as a function of temperature for both vehicle and compound-treated samples to generate a melting curve. A shift in the melting curve to the right indicates target stabilization and engagement.

Visualization of Experimental Workflows

G cluster_biochemical Biochemical Profiling cluster_cellular Cellular Target Engagement b_start Compound X Stock b_screen KINOMEscan at 10 µM (450+ Kinases) b_start->b_screen b_hits Identify Hits (% Control < 35) b_screen->b_hits b_kd K_d Determination (Dose-Response) b_hits->b_kd b_profile Selectivity Profile b_kd->b_profile c_treat Treat with Compound X or Vehicle b_profile->c_treat Inform Cellular Concentrations c_start Cell Culture c_start->c_treat c_heat Heat Shock (Temp Gradient) c_treat->c_heat c_lyse Lyse & Centrifuge c_heat->c_lyse c_wb Western Blot for Soluble Target c_lyse->c_wb c_curve Generate Melt Curve c_wb->c_curve

Caption: Workflow for inhibitor cross-reactivity profiling.

Interpreting CETSA Data

The CETSA results provide crucial in-cell validation of the biochemical findings.

Table 2: Hypothetical CETSA Thermal Shift (ΔTm) Data for Compound X

Target ProteinConcentration of Compound XThermal Shift (ΔTm in °C)Interpretation
AURKA 1 µM+5.2Strong Target Engagement
AURKA 10 µM+8.1Dose-dependent Engagement
PLK11 µM+0.5Minimal Engagement
PLK110 µM+1.8Weak Engagement at high conc.
GAPDH (Control)10 µM-0.2No non-specific stabilization

A significant thermal shift for AURKA confirms that Compound X reaches its intended target in a cellular context and binds with sufficient affinity to stabilize it. The much smaller shift for PLK1, only at a higher concentration, corroborates the weaker interaction seen in the biochemical assay.

Part 3: Comparative Analysis and Rationale

To put the selectivity of Compound X into context, it is essential to compare its profile against a known standard. Alisertib (MLN8237) is a well-characterized, clinical-stage AURKA inhibitor.

Table 3: Comparative Selectivity Profile

FeatureCompound X (Hypothetical) Alisertib (Reference)
Primary Target AURKA (Kd = 5 nM)AURKA (IC50 = 1.2 nM)
Key Off-Targets AURKB (Kd = 150 nM)AURKB (IC50 = 12.9 nM)
Selectivity (AURKA vs AURKB) 30-fold~10-fold
Cellular Target Engagement (CETSA) Confirmed for AURKAConfirmed for AURKA

This comparison highlights that our hypothetical Compound X possesses a superior selectivity margin between AURKA and AURKB compared to the reference compound Alisertib. This could translate to a wider therapeutic window and a different side-effect profile, a critical piece of information for further development.

Illustrative Signaling Pathway

Understanding the on-target and potential off-target consequences requires placing the inhibitor in the context of cellular signaling.

G cluster_pathway Mitotic Progression Pathway aurka AURKA centrosome Centrosome Maturation aurka->centrosome spindle Spindle Assembly aurka->spindle plk1 PLK1 plk1->spindle aurkb AURKB cytokinesis Cytokinesis aurkb->cytokinesis compound_x Compound X compound_x->aurka Potent Inhibition (On-Target) compound_x->plk1 Very Weak Inhibition (Off-Target) compound_x->aurkb Weak Inhibition (Off-Target)

Caption: On- and off-target effects of Compound X.

Conclusion

This guide outlines a logical, two-tiered strategy for the comprehensive cross-reactivity profiling of novel inhibitors based on the this compound scaffold. By integrating broad biochemical screening with in-cell target validation, researchers can build a robust data package that not only defines an inhibitor's selectivity but also provides critical insights into its potential biological consequences. This self-validating system, where biochemical data informs cellular experiments and cellular data confirms biochemical hits, is fundamental to making informed decisions in the complex process of drug discovery and development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials, ensuring a safe environment for all and compliance with regulatory standards. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1H-1,2,4-triazol-3-amine, a compound frequently utilized in drug development and chemical synthesis. By understanding the inherent hazards and adhering to the outlined protocols, you can mitigate risks and ensure the integrity of your laboratory's safety program.

I. Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[2] Given these hazards, meticulous care must be exercised throughout the handling and disposal process to prevent accidental exposure.

II. Regulatory Framework and Waste Classification

Due to its chemical structure as a brominated heterocyclic compound, this compound is categorized as a halogenated organic waste . Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are typically considered hazardous waste. While a specific EPA waste code for this exact compound is not explicitly listed, the closely related, non-brominated compound, 1H-1,2,4-Triazol-3-amine (also known as Amitrole), is assigned the EPA hazardous waste code U011 .[3][4][5][6] This strongly indicates that this compound should be managed as a hazardous waste.

The primary and most environmentally sound disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility .[7][8][9] These facilities are equipped with advanced flue gas cleaning systems to handle the byproducts of combustion, such as hydrogen bromide.

III. Standard Operating Procedure for Disposal

The following step-by-step protocol is designed to provide clear, actionable guidance for researchers. Adherence to these procedures is critical for ensuring safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile gloves are required. For any direct handling of the compound or its containers, double gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.

Step 2: Waste Segregation

Proper segregation of chemical waste is fundamental to safe and efficient disposal.

  • Designated Waste Container: this compound waste should be collected in a designated, clearly labeled, and compatible hazardous waste container.

  • Halogenated vs. Non-Halogenated: Do not mix this waste with non-halogenated organic waste streams. This is crucial as the disposal methods for these two categories differ significantly.

  • Solid vs. Liquid: If you have both solid waste (e.g., unused reagent, contaminated filter paper) and liquid waste (e.g., solutions containing the compound), they should ideally be collected in separate, appropriately designated containers.

Step 3: Container Selection and Labeling
  • Container Choice: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. For solid waste, a wide-mouth plastic or glass container is suitable. For liquid waste, a screw-cap bottle is appropriate.

  • Labeling: The waste container must be labeled clearly and accurately with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The date when the first waste was added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage
  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Closed Containers: The waste container must be kept closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a spill.

Step 5: Requesting Disposal
  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Do Not Overfill: Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion.

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label Compatible Waste Container segregate->container collect Collect Waste in Designated Container container->collect store Store in Satellite Accumulation Area collect->store containment Use Secondary Containment store->containment request Request EHS Pickup containment->request When Full or per Policy transport Licensed Transporter request->transport end Incineration at Approved Hazardous Waste Facility transport->end

Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.

    • Place the collected material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

V. Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By internalizing the information in this guide and adhering to the prescribed protocols, researchers can ensure that the final chapter of their experimental work is written with the same precision and care as the first. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance.

VI. References

  • LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-bromo-1H-1,2,4-triazol-5-amine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 389122-08-1(this compound) Product Description. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (2006). Material Safety Data Sheet - 3-Amino-1,2,4-triazole. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Amino-1,2,4-triazole. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 389122-08-1|this compound. Retrieved from --INVALID-LINK--

  • Haihang Industry. (n.d.). This compound Cas 389122-08-1. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Retrieved from --INVALID-LINK--

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Bromine and waste incineration : an environmental risk?. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from --INVALID-LINK--

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from --INVALID-LINK--

  • Ohio Environmental Protection Agency. (n.d.). Waste Codes. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://www.benchchem.com/pdf/proper-disposal-of-1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea.pdf

  • Organic Syntheses. (n.d.). 3-amino-1H-1,2,4-triazole. Retrieved from --INVALID-LINK--

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher pioneering advancements in pharmaceutical and agrochemical development, the introduction of novel reagents is a constant. Among these, 5-Bromo-1H-1,2,4-triazol-3-amine, a versatile heterocyclic building block, offers significant potential. However, its safe and effective implementation into your workflow demands a comprehensive understanding of its characteristics and the implementation of rigorous safety protocols. This guide provides essential, field-tested insights and step-by-step procedures to ensure both your safety and the integrity of your research.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance.[1][2] A thorough understanding of its potential risks is the bedrock of safe handling. The primary hazards associated with this compound are:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: (H302, H312, H332)[1][3]

  • Causes Skin and Serious Eye Irritation: (H315, H319)[1][3]

  • May Cause Respiratory Irritation: (H335)[1][3]

The Globally Harmonized System (GHS) designates this compound with the GHS07 pictogram, indicating a warning for these acute toxicity and irritation hazards.[3] Furthermore, related triazole compounds are suspected of causing reproductive harm and may cause organ damage through prolonged or repeated exposure, necessitating a cautious approach.

Hazard and Personal Protective Equipment Summary
Hazard ClassificationGHS PictogramRecommended Minimum PPE
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Warning)Nitrile or Neoprene Gloves (Double-gloved)
Skin Corrosion/IrritationGHS07 (Warning)Chemical-resistant Lab Coat
Serious Eye Damage/IrritationGHS07 (Warning)Chemical Safety Goggles & Face Shield
Respiratory Tract IrritationGHS07 (Warning)NIOSH-approved N95 Respirator (or higher)

Operational Plan: From Receipt to Reaction

A meticulously planned workflow is critical to mitigate the risks associated with handling this compound, which is typically a light beige solid powder.

Pre-Handling Preparations
  • Designated Work Area: All handling of this compound must occur within a certified chemical fume hood to control dust and vapor.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare Spill Kit: An appropriate spill kit containing an inert absorbent material (such as sand or vermiculite), a sealable container for waste, and decontamination solution should be at hand.

Step-by-Step Handling Procedure
  • Weighing the Compound:

    • Perform all weighing operations on a draft-shielded balance inside the chemical fume hood.

    • Use anti-static weighing dishes to prevent dispersal of the fine powder.

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a dedicated, labeled spatula for this chemical.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolution/Reaction Addition:

    • If dissolving the compound, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • If adding the solid directly to a reaction mixture, do so in a controlled manner, again, to minimize dust generation.

  • Post-Handling Decontamination:

    • Wipe down the spatula, weighing dish, and any affected surfaces within the fume hood with a suitable solvent (e.g., isopropanol), collecting the waste for proper disposal.

    • Carefully remove outer gloves and dispose of them as halogenated solid waste.

    • Remove inner gloves, followed by the lab coat and face shield/goggles.

    • Wash hands and forearms thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood prep_ppe Don PPE prep_spill Prepare Spill Kit weigh Weigh Compound prep_spill->weigh Proceed to Handling dissolve Dissolve / Add to Reaction weigh->dissolve decon Decontaminate Surfaces dissolve->decon Proceed to Post-Handling doff Doff PPE wash Wash Hands

Emergency Response Protocols

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Spill:

  • For small spills within a fume hood, use an inert absorbent material.

  • Collect the absorbed material into a labeled, sealable container for hazardous waste.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Managing Halogenated Waste

Due to the bromine atom in its structure, this compound and any associated waste must be treated as halogenated organic waste .

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weighing paper, absorbent pads, etc.) must be placed in a designated, clearly labeled container for "Halogenated Solid Waste."

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed container for "Halogenated Liquid Waste."

    • Aqueous Waste: Aqueous solutions from extractions or washes that may contain traces of the compound should also be collected as hazardous aqueous waste.

  • Container Management:

    • Keep all waste containers securely closed when not in use.

    • Store waste containers in a secondary containment bin within a ventilated area.

  • Final Disposal:

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Never dispose of this compound or its waste down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound to its full potential, driving innovation while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.